molecular formula C13H17NO2 B15316527 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B15316527
M. Wt: 219.28 g/mol
InChI Key: WCQOIOOELNYCFG-UHFFFAOYSA-N
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Description

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, widely utilized as its hydrochloride salt (CAS 92041-22-0), is a small molecule building block of significant interest in pharmaceutical research and development . This compound features a propanoic acid chain linking a phenyl ring and a pyrrolidine group, a structure commonly associated with bioactive molecules. Its molecular formula is C13H17NO2 for the free base and C13H18ClNO2 for the hydrochloride salt, with a molecular weight of 255.74 g/mol for the HCl form . The pyrrolidine ring is a privileged structure in medicinal chemistry, and its incorporation into molecules is a common strategy for exploring interactions with biological targets. Scientific literature indicates that structurally analogous phenyl-pyrrolidine derivatives have been investigated as potent inverse agonists of the nuclear receptor RORγt, a key transcription factor involved in the regulation of IL-17 production . This pathway is a validated therapeutic target for autoimmune diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis . Furthermore, research into cationic amphiphilic compounds containing similar pharmacophores has linked them to the inhibition of lysosomal phospholipase A2 (PLA2G15), a mechanism under investigation for drug-induced phospholipidosis . This chemical is readily available for research purposes. Market analysis reports provide dedicated study on its manufacturing technology and global market trends, underscoring its commercial relevance . Current suppliers list the hydrochloride salt with a typical purity of 95% or higher, available in quantities ranging from 50mg to 10g . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-phenyl-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)

InChI Key

WCQOIOOELNYCFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

The β-Phenylalanine-Pyrrolidine Scaffold: A Technical Guide to Peptidomimetic & Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The β-phenylalanine-pyrrolidine scaffold represents a privileged structural motif in modern medicinal chemistry, functioning primarily as a conformationally constrained cyclic β-amino acid . By incorporating the benzyl side chain of phenylalanine into a rigid pyrrolidine ring (specifically as 3-phenylpyrrolidine-4-carboxylic acid or its regioisomers), researchers can lock bioactive conformations, enhance proteolytic stability, and improve oral bioavailability compared to linear peptide counterparts.

This guide details the application of this scaffold in the development of VLA-4 (Integrin


) antagonists  and Endothelin Receptor antagonists , providing synthesis protocols, assay methodologies, and mechanistic insights.

Part 1: Structural Chemistry & Rational Design

The Pharmacophore

The core advantage of the β-phenylalanine-pyrrolidine derivative is the "Conformational Lock."

  • Linear β-Phenylalanine: Flexible, susceptible to multiple rotamers.

  • Pyrrolidine-Constrained: The 5-membered ring fixes the dihedral angles (

    
    ) of the backbone.
    
    • 3-Phenylpyrrolidine-3-carboxylic acid: Mimics a

      
      -disubstituted amino acid.
      
    • 4-Phenylpyrrolidine-3-carboxylic acid: Mimics a

      
      -amino acid where the 
      
      
      
      bond is part of the ring.
Stereochemical Control

Biological activity is strictly governed by the relative stereochemistry (cis/trans) of the phenyl and carboxylic acid groups.

  • Trans-isomers often mimic the extended

    
    -strand conformation found in protease active sites.
    
  • Cis-isomers can induce turn-like structures (

    
    -turns) crucial for receptor recognition (e.g., GPCRs).
    

Part 2: Therapeutic Applications[1][2][3]

VLA-4 Antagonism (Autoimmune & Inflammation)

Target: Integrin


 (VLA-4).[1][2][3]
Mechanism:  VLA-4 on leukocytes binds to VCAM-1 on endothelial cells, driving inflammation (e.g., Multiple Sclerosis, Crohn's).
Role of Scaffold:  The pyrrolidine ring positions a carboxylic acid (to bind the metal ion in the integrin MIDAS site) and a hydrophobic phenyl group (to occupy the specificity pocket) in a precise orientation that mimics the LDV (Leu-Asp-Val)  binding motif of VCAM-1.
Endothelin Receptor Antagonists (Oncology & CV)

Target: Endothelin Receptors (


).[4]
Case Study: Atrasentan (ABT-627) .
Structure:  A 2,4-diaryl pyrrolidine-3-carboxylic acid.[4]
Insight:  The pyrrolidine scaffold allows for the independent vectorization of three pharmacophores:
  • Carboxylate: Zinc binding / H-bond acceptor.

  • Aryl Group 1 (Phenyl): Hydrophobic stacking.

  • Aryl Group 2 (Benzodioxole): Potency enhancer.

Part 3: Visualizing the Mechanism

Diagram 1: VLA-4 Signaling & Antagonism Pathway

This diagram illustrates how β-phenylalanine pyrrolidine derivatives intercept the inflammatory cascade by blocking the VLA-4/VCAM-1 interaction.

VLA4_Pathway Inflammation_Signal Pro-Inflammatory Cytokines (TNF-α, IL-1β) Endothelium Endothelial Cell Activation Inflammation_Signal->Endothelium Activates VCAM1_Exp VCAM-1 Upregulation Endothelium->VCAM1_Exp Induces Interaction VLA-4 / VCAM-1 Adhesion Complex VCAM1_Exp->Interaction Recruits Leukocyte Circulating Leukocyte (Expressing VLA-4) Leukocyte->Interaction Binds Extravasation Leukocyte Extravasation (Tissue Damage) Interaction->Extravasation Triggers Drug β-Phe-Pyrrolidine Antagonist Drug->Interaction BLOCKS (Competitive Inhibition)

Caption: Mechanism of Action for VLA-4 antagonists blocking leukocyte trafficking.

Part 4: Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition

This is the "Hero Reaction" for generating the scaffold with high stereocontrol.

Objective: Synthesize trans-4-phenylpyrrolidine-3-carboxylic acid derivative.

Reagents:

  • Dipolarophile: Cinnamic acid ester (Methyl cinnamate).

  • Dipole Precursor: N-benzylglycine (Sarcosine) + Paraformaldehyde (generates azomethine ylide).

  • Solvent: Toluene.

  • Catalyst: Ag(I) or Cu(I) salts (optional for asymmetric induction).

Protocol:

  • Preparation: Dissolve N-benzylglycine (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene (0.1 M).

  • Addition: Add Methyl cinnamate (1.0 eq).

  • Reflux: Heat the mixture to reflux (Dean-Stark trap recommended) for 12–16 hours. The azomethine ylide forms in situ and undergoes [3+2] cycloaddition with the alkene.

  • Workup: Cool to RT. Filter through Celite. Evaporate solvent.

  • Purification: Flash chromatography (Hexane/EtOAc). The trans-isomer is typically the major product due to steric repulsion in the transition state.

  • Validation: NMR (

    
     coupling constant distinguishes cis vs trans).
    
Biological Assay: VLA-4 / VCAM-1 Cell Adhesion Assay

Objective: Quantify the


 of the derivative.

Materials:

  • Cells: Jurkat cells (express high VLA-4).

  • Ligand: Recombinant VCAM-1-Fc chimera.

  • Fluorescent Probe: Calcein-AM.

Step-by-Step:

  • Coating: Coat 96-well plates with VCAM-1-Fc (

    
     in PBS) overnight at 
    
    
    
    . Block with 1% BSA.
  • Labeling: Label Jurkat cells with Calcein-AM (

    
    , 30 min, 
    
    
    
    ). Wash cells 2x with assay buffer (HBSS +
    
    
    ).
  • Treatment: Incubate labeled cells (

    
    /well) with serial dilutions of the β-phenylalanine pyrrolidine derivative  for 15 min at RT.
    
  • Adhesion: Add cell/drug mix to VCAM-1 coated plates. Incubate 45 min at

    
    .
    
  • Washing: Critical Step. Invert plate and wash 3x with PBS using a multichannel pipette or automated washer to remove non-adherent cells.

  • Readout: Measure fluorescence (Ex 485nm / Em 530nm).

  • Analysis: Plot % Adhesion vs. Log[Concentration] to determine

    
    .
    

Part 5: Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine VLA-4 Antagonists Data aggregated from representative literature (e.g., Lin et al., Bioorg. Med. Chem. Lett).

Compound IDC3-SubstituentC4-SubstituentN-SubstituentStereochemVLA-4 IC50 (nM)Notes
A-1 (Lead) -COOHPhenylBenzyltrans450Moderate potency
A-2 -COOH3,4-Cl-Phenyl2,6-Cl-Benzoyltrans12High Potency
A-3 -COOHPhenylBenzylcis>10,000Inactive (Stereo-sensitive)
A-4 -CONHOHPhenylBenzyltrans85Hydroxamate improves metal binding

Part 6: Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (Cinnamate + Sarcosine) Ylide Azomethine Ylide (In Situ Formation) Start->Ylide Heat (-H2O) Cyclo [3+2] Cycloaddition (Reflux, Toluene) Ylide->Cyclo Trap with Alkene Isomers Mixture of Cis/Trans Isomers Cyclo->Isomers Purification Flash Chromatography Separation Isomers->Purification Final Pure β-Phe-Pyrrolidine Scaffold Purification->Final Isolate Trans

Caption: 1,3-Dipolar Cycloaddition workflow for scaffold synthesis.

References

  • Design and Synthesis of VLA-4 Antagonists. Journal of Medicinal Chemistry.

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. Discovery of A-216546. Journal of Medicinal Chemistry.

  • Synthesis of enantiopure pyrrolidine-derived peptidomimetics. Journal of Organic Chemistry.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry.

  • Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

Sources

Novelβ\betaβ-amino acid scaffolds for peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Refining Search Strategies

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3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid and its primary derivatives.

Introduction & Chemical Identity

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a


-amino acid derivative characterized by a propanoic acid backbone with a phenyl ring and a pyrrolidine moiety attached at the 

-position (C3). Unlike naturally occurring

-amino acids, this compound features a tertiary amine and a benzylic carbon center, making it a valuable building block for peptidomimetics and pharmaceutical intermediates.
Nomenclature & Identifiers
Parameter Details
IUPAC Name 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid
Common Synonyms

-(1-Pyrrolidinyl)hydrocinnamic acid; 3-(1-Pyrrolidinyl)-3-phenylpropionic acid; N,N-Tetramethylene-

-phenylalanine
CAS Number (Methyl Ester) 7032-65-7 (Primary commercial reference)
CAS Number (Free Acid) Not widely listed in public registries; typically generated in situ via hydrolysis of the ester.
Molecular Formula C

H

NO

(Free Acid) / C

H

NO

(Methyl Ester)
Molecular Weight 219.28 g/mol (Free Acid) / 233.31 g/mol (Methyl Ester)
SMILES OC(=O)CC(N1CCCC1)c2ccccc2

Synthesis & Production Protocols

The most robust synthetic route for 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid is the Michael Addition of pyrrolidine to a cinnamic acid derivative (typically the methyl or ethyl ester), followed by ester hydrolysis. This method is preferred over the Rodionov reaction for tertiary amines due to higher regioselectivity and yield.

Reaction Scheme

SynthesisPathway Start Methyl Cinnamate (Michael Acceptor) Intermediate Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate (CAS 7032-65-7) Start->Intermediate Michael Addition (Solvent-free or EtOH, Reflux) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid (Target) Intermediate->Product Hydrolysis (LiOH/MeOH or HCl/H2O)

Figure 1: Synthetic pathway via Michael Addition and subsequent hydrolysis.[1]

Detailed Protocol: Michael Addition (Ester Synthesis)

This protocol yields the methyl ester (CAS 7032-65-7), which is the stable, storable precursor.

Reagents:

  • Methyl Cinnamate (1.0 equiv)

  • Pyrrolidine (1.2 – 1.5 equiv)

  • Ethanol (Absolute) or Toluene (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl Cinnamate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Pyrrolidine (12-15 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. Monitor consumption of methyl cinnamate via TLC (SiO

    
    , Hexane:EtOAc 4:1) or LC-MS.
    
    • Note: The reaction is reversible; using an excess of pyrrolidine drives the equilibrium toward the product.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess pyrrolidine.

  • Purification: The residue is typically a yellow oil. Purify via flash column chromatography (SiO

    
    ) using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3) to obtain Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate .[2][]
    
Protocol: Hydrolysis to Free Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified methyl ester (from above) in a 1:1 mixture of THF and Water.

  • Saponification: Add Lithium Hydroxide (LiOH, 2.0 equiv). Stir at room temperature for 4–6 hours.

  • Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: The amino acid is zwitterionic; excessive acidification may form the hydrochloride salt.

  • Isolation: Extract with Dichloromethane (DCM) or lyophilize the aqueous phase if the compound is water-soluble (common for

    
    -amino acids).
    

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected Data (Methyl Ester)
Technique Characteristic Signals Interpretation

H NMR
(CDCl

)

7.2–7.4 (m, 5H)
Phenyl aromatic protons.

4.1–4.2 (dd, 1H)
Benzylic proton (C3-H). Diagnostic triplet/doublet of doublets.

3.6 (s, 3H)
Methyl ester (-OCH

).

2.6–3.0 (m, 2H)

-Methylene protons (-CH

-CO).

2.4–2.6 (m, 4H)
Pyrrolidine ring protons (

to Nitrogen).

1.7–1.8 (m, 4H)
Pyrrolidine ring protons (

to Nitrogen).
MS (ESI) m/z 234.15 [M+H]

Consistent with C

H

NO

.

Applications in Drug Discovery

  • Peptidomimetics:

    
    -Amino acids are incorporated into peptides to induce specific secondary structures (helices, turns) and increase resistance to proteolytic degradation.
    
  • Chiral Resolution Agents: The racemic acid can be resolved using chiral bases (e.g., phenylethylamine) to provide enantiopure building blocks.

  • Pharmaceutical Intermediates: The 3-phenyl-3-amino scaffold is a core motif in various CNS-active agents and inhibitors of specific transporters.

References

  • PubChem. (n.d.). 3-Phenyl-3-(1-pyrrolidinyl)propanoate derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid via Modified Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the one-pot synthesis of 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid , a


-amino acid derivative. Unlike the classical Mannich reaction which typically yields 

-amino ketones or esters, this protocol utilizes malonic acid as the nucleophilic component. This variant, conceptually related to the Rodionov modification , allows for the direct formation of the carboxylic acid backbone through an in situ condensation-decarboxylation sequence.

-Amino acids are critical pharmacophores in medicinal chemistry, serving as precursors for 

-lactams and peptidomimetics with enhanced metabolic stability compared to their

-amino counterparts. This protocol offers a streamlined, atom-economical route avoiding the need for pre-formed enolates or protecting groups.

Mechanistic Principles

The reaction proceeds through a multi-component pathway involving iminium ion formation, nucleophilic addition, and thermal decarboxylation.

Critical Mechanistic Steps
  • Iminium Generation: Pyrrolidine (secondary amine) condenses with benzaldehyde to form a reactive iminium ion. This is the electrophilic species.

  • Enolization: Malonic acid exists in equilibrium with its enol form. In protic solvents like ethanol, this equilibrium supports the reaction.

  • C-C Bond Formation: The enol of malonic acid attacks the iminium ion.

  • Decarboxylation: The resulting dicarboxylic acid intermediate is unstable at reflux temperatures. It undergoes decarboxylation (loss of CO

    
    ) to yield the final mono-acid product.
    
Reaction Pathway Diagram

MannichMechanism Reactants Benzaldehyde + Pyrrolidine Iminium Iminium Ion (Electrophile) Reactants->Iminium -H2O Intermediate Beta-Amino Dicarboxylic Acid Iminium->Intermediate + Malonic Acid Malonic Malonic Acid (Nucleophile) Malonic->Intermediate Enol form Transition Decarboxylation (-CO2, Reflux) Intermediate->Transition Product 3-Phenyl-3-(pyrrolidin-1-yl) propanoic acid Transition->Product

Figure 1: Mechanistic pathway for the synthesis of


-amino acids via Mannich condensation with malonic acid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Benzaldehyde 106.121.0Electrophile Precursor
Pyrrolidine 71.121.0Amine Component
Malonic Acid 104.061.1Nucleophile / Acid Component
Ethanol (Absolute) -SolventReaction Medium
Acetone/Ether -WashPurification
Detailed Procedure

Step 1: Reactant Charging

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Benzaldehyde (10.6 g, 100 mmol) and Ethanol (50 mL) to the flask.

  • Add Pyrrolidine (7.1 g, 100 mmol) dropwise with stirring. Note: A mild exotherm may occur due to imine/iminium formation.

  • Add Malonic Acid (11.4 g, 110 mmol) to the mixture. The malonic acid will dissolve as the reaction warms.

Step 2: Reaction & Decarboxylation

  • Heat the reaction mixture to reflux (approx. 78°C) .

  • Maintain reflux for 4 to 6 hours .

    • Observation: Vigorous evolution of CO

      
       gas bubbles will be observed. This is the critical process parameter (CPP) indicating the conversion of the dicarboxylic intermediate to the product.
      
  • Continue reflux until gas evolution ceases completely.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • The product, 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid , typically crystallizes out of the solution upon cooling due to its zwitterionic nature (low solubility in cold ethanol).

  • If no precipitate forms, concentrate the solution to approx. 50% volume on a rotary evaporator and place in an ice bath.

  • Filter the white crystalline solid using a Buchner funnel.

  • Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted aldehyde and colored impurities.

Step 4: Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of hot Ethanol:Water (9:1 mixture).

  • Allow to cool slowly to induce crystallization.

  • Filter and dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Start Charge RBF: Benzaldehyde + Pyrrolidine + Malonic Acid + EtOH Reflux Reflux (78°C) 4-6 Hours Start->Reflux Check Check for CO2 Cessation Reflux->Check Check->Reflux Gas evolving Cool Cool to RT (Precipitation) Check->Cool No Gas Filter Filtration Cool->Filter Wash Wash with Cold Acetone Filter->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst Final Pure Product (Vacuum Dry) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target


-amino acid.

Characterization & Analysis

The product exists as a zwitterion, which influences its solubility and spectral properties.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Broad band 2500–3000 cm

N-H

stretch (Ammonium salt character)
Strong peak ~1580–1620 cm

COO

asymmetric stretch (Carboxylate)

H NMR
(D

O/TFA)

7.3–7.5 (m, 5H)
Aromatic protons (Phenyl group)

4.5–4.8 (t, 1H)
Chiral CH at position 3 (Benzylic)

2.9–3.2 (m, 2H)
CH

at position 2 (

to carboxyl)

1.8–2.0, 3.0–3.5 (m, 8H)
Pyrrolidine ring protons
Melting Point Sharp range (e.g., 160–165°C decomp)Indicative of high purity zwitterion

Troubleshooting & Optimization

Common Failure Modes
  • No Precipitation: The product may remain in solution if the ethanol volume is too high.

    • Fix: Evaporate solvent to reduce volume or add diethyl ether to force precipitation.

  • Incomplete Decarboxylation: If the reaction is stopped too early (while CO

    
     is still evolving), the dicarboxylic acid intermediate contaminates the product.
    
    • Fix: Ensure reflux is vigorous and maintained until gas evolution stops.

  • Retro-Mannich Reaction:

    
    -amino compounds can be unstable.
    
    • Prevention: Avoid excessive heating beyond the completion of decarboxylation. Store the product in a cool, dry environment.

Safety Considerations
  • Benzaldehyde: Irritant; prone to oxidation (ensure fresh supply).

  • Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

  • CO

    
     Evolution:  Ensure the system is vented (do not seal the reflux condenser) to prevent pressure buildup.
    

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. 
    
  • Kapil, R. S. (1971). "The Mannich Reaction."[1][2][3][4][5][6] Organic Reactions, 17, 325-350. (Detailed review of Mannich chemistry including malonic acid variants).

  • Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on the utility of

    
    -amino acids). 
    

Sources

Reagents for coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

Abstract

Coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid presents a dual challenge in peptide synthesis: significant steric hindrance at the


-position and a heightened susceptibility to racemization (epimerization) due to the basicity of the pyrrolidine substituent. This guide outlines optimized protocols using T3P® (Propylphosphonic anhydride)  for solution-phase synthesis and DIC/Oxyma Pure  for Solid-Phase Peptide Synthesis (SPPS). These methodologies prioritize enantiomeric purity and high yield over raw kinetic speed.

Introduction: The Structural Challenge

The target molecule, 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, is a bulky


-amino acid derivative. Unlike standard 

-amino acids, the amino group is on the

-carbon, which also bears a phenyl ring.
  • Steric Wall: The simultaneous presence of a phenyl ring and a pyrrolidine ring at the

    
    -position creates a "steric wall" that impedes the approach of the incoming nucleophile (amine).
    
  • Electronic Liability: The pyrrolidine nitrogen is a tertiary amine. It can act as an intramolecular base, potentially facilitating proton abstraction from the

    
    -carbon (via enolization) or promoting elimination side reactions (Retro-Michael addition) if activation conditions are too harsh or basic.
    

Strategic Imperative: The coupling strategy must activate the carboxyl group rapidly without generating a highly basic environment that triggers racemization.

Reagent Selection Matrix

We categorize reagents based on the specific constraints of this molecule.

Reagent SystemRoleRecommendation LevelMechanism & Benefit
T3P® / Pyridine Anti-Racemization Highest (Solution) Forms a mixed anhydride. The byproduct is water-soluble.[1][2][3] Exhibits the lowest epimerization rate for phenyl-substituted acids .
DIC / Oxyma Pure SPPS Standard Highest (SPPS) Oxyma creates a reactive ester with lower racemization risk than HOBt/HOAt and avoids the explosion risks of benzotriazoles .
HATU / Collidine Power Coupling Moderate Use only if T3P fails. High reactivity can overcome sterics but increases risk of epimerization. Collidine (TMP) is preferred over DIEA to mitigate base-catalyzed side reactions.
EDC / NHS Legacy Low Kinetics are often too slow for this sterically hindered substrate, leading to N-acyl urea side products.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal coupling route based on synthesis scale and phase.

CouplingStrategy Start Substrate: 3-Phenyl-3-(pyrrolidin-1-yl) propanoic acid PhaseCheck Synthesis Phase? Start->PhaseCheck SolPhase Solution Phase PhaseCheck->SolPhase SolidPhase Solid Phase (SPPS) PhaseCheck->SolidPhase T3P_Path Primary Route: T3P (50% in EtOAc) + Pyridine SolPhase->T3P_Path Low Epimerization Workup Workup: Acid/Base Wash (Water Soluble Byproducts) T3P_Path->Workup DIC_Oxyma Primary Route: DIC + Oxyma Pure (1:1:1 eq) SolidPhase->DIC_Oxyma Automated/Manual Monitor Kaiser/Chloranil Test DIC_Oxyma->Monitor Trouble Incomplete Coupling? Monitor->Trouble Positive Test HATU_Switch Switch to: HATU + TMP (Collidine) Trouble->HATU_Switch Steric Fail MicroWave Microwave Assist: 50°C, 10 min Trouble->MicroWave Kinetic Fail

Caption: Decision tree for coupling 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, prioritizing low racemization pathways (Green) before escalating to high-energy alternatives (Red).

Detailed Protocols

Protocol A: Solution Phase Coupling (T3P Method)

Best for: Scale-up, fragment condensation, and maximum enantiomeric purity.

Materials:

  • 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • T3P® (Propylphosphonic anhydride) , 50% w/w solution in EtOAc or DMF (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and the amine component (1.1 eq) in dry EtOAc (concentration ~0.1 M).

    • Note: Avoid DCM if possible; EtOAc promotes cleaner T3P reactions.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq).

    • Why: Cooling prevents immediate exotherms that could trigger racemization.

  • Activation: Dropwise add the T3P solution (1.5 eq) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. T3P kinetics are generally fast.

  • Workup (The T3P Advantage):

    • Add water to quench.

    • Wash organic layer with 10% citric acid (removes excess amine/pyridine).

    • Wash with 10% NaHCO₃ (removes excess acid/T3P byproducts).[2]

    • Result: T3P byproducts are water-soluble, leaving the pure peptide in the organic layer.

Protocol B: Solid Phase Peptide Synthesis (DIC/Oxyma)

Best for: Automated synthesis, long peptide chains.

Materials:

  • Resin-bound amine (swelled in DMF)

  • 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid (3.0 equiv)

  • Oxyma Pure (3.0 equiv)[4]

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Pre-activation (Minimize this):

    • Dissolve the acid and Oxyma Pure in DMF.

    • Add DIC immediately before adding to the resin.

    • Critical: Do not pre-activate for >2 minutes. Prolonged activation of bulky

      
      -amino acids can lead to oxazolone formation or racemization.[1]
      
  • Coupling:

    • Add the activated mixture to the resin.[5]

    • Shake/Agitate at Room Temperature for 60–90 minutes.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: The bulky pyrrolidine group on the incoming acid does not affect the test, but if the resin-bound amine is hindered, the test may be faint.

  • Re-coupling (If required):

    • If the test is positive, do not simply extend time. Wash resin and repeat with HATU (2.8 eq) + TMP (Collidine, 5 eq) for 45 minutes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Steric hindrance prevents nucleophilic attack.Microwave Synthesis: 50°C for 10 mins (max). Heat overcomes the steric wall.
Racemization Base-catalyzed enolization of the

-proton.
Switch Base: Use Collidine (TMP) instead of DIEA. TMP is sterically hindered and less likely to abstract the

-proton.
Guanidinylation Reaction of amine with Uronium reagent (HATU).Switch to Phosphonium: Use PyBOP or PyAOP. These do not form guanidine byproducts .

References

  • RxWeb/Curia Global. (2024).[6] Understanding T3P® from start to finish. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Contextual grounding for Oxyma efficiency).
  • Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for Epimerization-Prone Substrates.[6] Organic Process Research & Development. (Contextual grounding for T3P selection).

Sources

Troubleshooting & Optimization

Improving solubility of zwitterionicβ\betaβ-amino acids in organic solvents

Technical Support Center: Solubilizing Zwitterionic -Amino Acids

Topic: Overcoming the "Lattice Trap": Strategies for Dissolving Zwitterionic

Ticket ID:Status:Assigned Specialist:

The Core Problem: The Zwitterionic Lattice Trap

Before applying a fix, you must understand the thermodynamic barrier. Unlike standard organic molecules,


In non-polar or moderately polar organic solvents (DCM, THF, EtOAc), the energy required to break the electrostatic crystal lattice (Lattice Energy,



The Goal: We must either (A) disrupt the lattice with a solvent capable of extreme hydrogen-bond donation or (B) chemically mask the charges to render the molecule lipophilic.

Troubleshooting Modules (Methodologies)

Module A: The "Super-Solvent" Protocol (HFIP/TFE)

Best For: Coupling reactions, difficult dissolutions where chemical modification is unwanted.

Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are distinct from standard alcohols. They are potent hydrogen-bond donors but poor nucleophiles. They solvate the carboxylate anion and disrupt the intermolecular H-bonds of the ammonium group, effectively "melting" the zwitterionic lattice.

Protocol:

  • Calculate Concentration: Aim for a maximum concentration of 0.1 M to 0.2 M.

  • The "Doping" Method: Do not use neat HFIP if avoiding high costs or volatility is preferred.

    • Suspend the

      
      -amino acid in Dichloromethane (DCM).
      
    • Add HFIP dropwise under stirring.

    • Target Ratio: Usually, 10-20% HFIP in DCM (v/v) is sufficient to achieve full homogeneity.

  • Verification: The solution should turn from a cloudy suspension to clear within 2-5 minutes.

Data: Solvent Polarity & H-Bond Donating Ability

SolventDielectric Constant (

)

(H-bond Acidity)
Solubility Rating
DCM 8.90.13Poor (Suspension)
THF 7.50.00Poor (Suspension)
Methanol 33.00.98Moderate (Often requires heat)
TFE 27.01.51Good
HFIP 16.71.96Excellent

Critical Note: HFIP is acidic (


). Avoid using it with highly acid-sensitive protecting groups (like Trt) for prolonged periods, though it is generally safe for Boc/Fmoc chemistry [1].
Module B: The "In-Situ Masking" Protocol (Silylation)

Best For: Anhydrous reactions, acylations, and nucleophilic substitutions.

If your reaction cannot tolerate protic solvents like HFIP, you must remove the zwitterionic character chemically. Bis(trimethylsilyl)acetamide (BSA) is the industry standard for this. It acts as a "transient protecting group," silylating both the amine and the carboxylate.

Mechanism:

Step-by-Step Workflow:

  • Preparation: Suspend the zwitterionic

    
    -amino acid in dry DCM or THF under Nitrogen/Argon.
    
  • Stoichiometry: Add 2.2 to 3.0 equivalents of BSA.

    • Why? You need 1 eq for the carboxylate, 1 eq for the amine, and slight excess to scavenge moisture.

  • Activation: Reflux is rarely needed. Stir at room temperature.

  • Observation: The suspension will clarify as the lipophilic silyl-ester/silyl-amine forms.

  • Reaction: Add your electrophile (e.g., acid chloride, anhydride). The silyl groups are excellent leaving groups and will fall off during workup [2].

Module C: The "Chaotropic Salt" Protocol

Best For: Preventing aggregation (beta-peptide stacking) during synthesis.

Protocol:

  • Solvent: Use DMF or NMP.

  • Additive: Add LiCl (Lithium Chloride) or TBAB (Tetrabutylammonium bromide).

  • Concentration: Prepare a 0.4 M to 0.8 M solution of the salt in the solvent before adding the amino acid.

  • Mechanism: The Lithium cation coordinates with the peptide backbone oxygen, preventing intermolecular H-bonding (aggregation) [3].

Visualizations

Decision Logic for Solubility Method Selection

SolubilityDecisionStartStart: Zwitterionic Beta-Amino Acid InsolubilityQ1Is the reaction moisture/protic sensitive?Start->Q1Method_BSAMETHOD B: In-Situ Silylation (BSA)Q1->Method_BSAYes (Requires Anhydrous)Q2Is the issue aggregation (gel formation)?Q1->Q2NoMethod_HFIPMETHOD A: Fluorinated Solvents (HFIP/DCM)Q2->Method_HFIPNo (Just Insolubility)Method_LiClMETHOD C: Chaotropic Salts (LiCl/DMF)Q2->Method_LiClYes (Gel/Aggregation)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction constraints.

Mechanism of Action: HFIP Solvation

HFIP_MechanismLatticeZwitterionic Lattice(Strong Ionic Bonds)HFIP_AddAdd HFIP(H-Bond Donor)Lattice->HFIP_Add + SolventDisruptionLattice DisruptionHFIP solvates CarboxylateHFIP_Add->Disruption H-BondingSolutionHomogeneous Solution(Reactive Species)Disruption->Solution Entropy Increase

Figure 2: Thermodynamic progression of breaking the zwitterionic lattice using fluorinated alcohols.

Frequently Asked Questions (FAQ)

Q: I tried the BSA method, but my solution is still cloudy. Why? A: This is usually due to moisture. BSA reacts violently with water to form acetamide and hexamethyldisiloxane. If your solvent was not dry, the BSA was consumed by the water before it could silylate your amino acid.

  • Fix: Dry your solvent over molecular sieves and add an extra 1.0 eq of BSA.

Q: Can I use HFIP for coupling reactions using EDC/NHS? A: Yes, but be cautious. HFIP is a weak nucleophile. While it generally does not interfere with carbodiimides, it can form esters with highly activated carboxylates over long periods. For standard couplings, it is widely accepted as a co-solvent [1].

Q: My


-amino acid dissolved in DMF/LiCl but precipitated when I added water during workup.A:
  • Fix: Perform an extraction. Adjust the pH to be basic (to keep amine neutral) or acidic (to keep carboxyl neutral) depending on your target, then extract into organic solvent.

Q: Why not just use a base like TEA or DIPEA to dissolve it? A: Adding a base deprotonates the ammonium (


References

  • Paradisi, F., et al. (2016). Hexafluoroisopropanol (HFIP) as a solvent in synthesis.RSC Advances . Available at: [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta . Available at: [Link]

Technical Support Center: Purification of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid Zwitterions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ZW-3P3P-PUR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: Purifying 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid presents a unique "Amphiphilic Zwitterion" challenge. Unlike standard amino acids (e.g., Glycine), this molecule possesses a highly lipophilic domain (Phenyl + Pyrrolidine rings) alongside a hydrophilic zwitterionic core (Carboxylate + Ammonium).

The Consequence: Standard aqueous recrystallization often leads to "oiling out" rather than crystal formation. Furthermore, the Michael addition synthesis route (typically Cinnamic acid + Pyrrolidine) leaves specific impurities—unreacted secondary amines and conjugated acids—that co-precipitate near the isoelectric point.

Technical Specifications:

  • Acidic Moiety:

    
    -Carboxylic acid (
    
    
    
    )
  • Basic Moiety: Tertiary Pyrrolidinyl Nitrogen (

    
    )
    
  • Isoelectric Point (pI):

    
    
    
  • Solubility Profile: Soluble in acidic/basic water; sparingly soluble in neutral water; soluble in alcohols; insoluble in non-polar organics (Hexane, Et₂O).

Decision Matrix: Selecting Your Protocol

Before proceeding, determine your primary impurity profile using the workflow below.

PurificationWorkflow Start Crude Reaction Mixture ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Volatile Volatile Amines (Excess Pyrrolidine) ImpurityCheck->Volatile High NonVolatile Non-Volatile Salts / Unreacted Acids ImpurityCheck->NonVolatile High MethodA METHOD A: Isoelectric Precipitation (Rapid, Scalable) Volatile->MethodA MethodB METHOD B: Cation Exchange (Dowex 50W) (High Purity) NonVolatile->MethodB Oiling Issue: Product Oils Out? MethodA->Oiling MethodB->Oiling MethodC METHOD C: Trituration & Recrystallization Oiling->MethodC Yes End Pure Zwitterion Oiling->End No (Pure Solid) MethodC->End

Figure 1: Purification Decision Tree. Select Method A for crude cleanup of volatile reactants. Select Method B for deep cleaning of salts and non-volatile organic acids.

Method A: Isoelectric Point (pI) Precipitation

Best for: Removing excess pyrrolidine and bulk purification.

The Mechanism: At the pI (


), the molecule has a net charge of zero. The lattice energy of the crystal is maximized, and solvation energy is minimized, forcing precipitation.
Protocol:
  • Dissolution: Dissolve the crude oil/solid in a minimum volume of 1M HCl . This protonates the amine, ensuring solubility as the cationic hydrochloride salt (

    
    ).
    
    • Why: This step liberates any unreacted cinnamic acid, which is insoluble in acid.

  • Filtration (Critical): If a solid remains (unreacted cinnamic acid), filter it off. If an oil separates, extract with Ethyl Acetate (EtOAc).[1] Discard the organic layer.

  • Neutralization: Cool the aqueous acidic solution to 0–5°C. Slowly add 2M NaOH or Ammonium Hydroxide (28%) dropwise with vigorous stirring.

  • The "Cloud Point": Monitor pH. As pH approaches 6.0, the solution will become turbid.

    • Target pH: 6.6 – 6.9.

  • Aging: Stir at 0°C for 2–4 hours. Do not filter immediately; zwitterionic crystals require time to order themselves to exclude water.

  • Collection: Filter the white precipitate. Wash with ice-cold water (2x) and Acetone (1x) to remove surface water.

Troubleshooting Method A:

SymptomDiagnosisSolution
Product Oils Out Lipophilicity is too high for pure water.Add Ethanol (10-20% v/v) to the acidic solution before neutralizing. This increases the solubility limit of the "oil" phase, allowing supersaturation and crystallization.
No Precipitate Solution is too dilute.Concentrate the acidic solution by rotary evaporation before neutralization.[2] Concentration should be >100 mg/mL.
Sticky Solid Trapped inorganic salts (NaCl).Switch to Method B (Desalting).

Method B: Ion Exchange Chromatography (IEX)

Best for: Desalting and removing non-ionic organic impurities.

The Mechanism: We utilize the cationic nature of the amino acid at low pH to bind it to a resin, wash away non-basic impurities, and elute by switching the charge to neutral/zwitterionic or anionic.[3]

Protocol:
  • Resin Preparation: Use Dowex 50W-X8 (hydrogen form, 200-400 mesh).

    • Activation: Wash resin with 2M HCl, then rinse with deionized water until effluent is neutral.

  • Loading: Dissolve crude product in water (acidify slightly with HCl if needed to ensure pH < 3). Load onto the column.[2]

    • Chemistry: The amino acid binds as a cation (

      
      ). Neutral impurities (cinnamic acid) and anions pass through.
      
  • Washing: Wash with 3–5 column volumes (CV) of distilled water.

    • Verification: Check effluent with UV or TLC. It should eventually be clear of organic material.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (NH₄OH) .

    • Chemistry: The base deprotonates the ammonium to the amine. The molecule loses its positive charge and detaches from the resin.[3]

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) or rotary evaporate.

    • Note: Excess ammonia and water are volatile, leaving the pure zwitterion.

IEXMechanism Step1 LOAD (pH 2) [R-NH3+] binds to [Resin-SO3-] Step2 WASH (Water) Neutral impurities (Cinnamic Acid) flow through Step1->Step2 Step3 ELUTE (NH4OH) pH rises > 9 [R-NH2] releases from Resin Step2->Step3

Figure 2: Cation Exchange Mechanism. The zwitterion is trapped as a cation, washed, and released as a neutral/anionic species.

Method C: Recrystallization & Polishing

Best for: Final purity >99%.

The "Amphiphile" Solvent Systems: Because of the phenyl/pyrrolidine groups, avoid pure water. Use these binary systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Acetone 1 : 4Dissolve in hot EtOH; add Acetone until cloudy. Cool slowly. Best for removing colored impurities.
Isopropanol / Water 9 : 1Dissolve in boiling IPA/Water mix. If oiling occurs, add slightly more IPA.
Methanol / Ether 1 : 5Vapor Diffusion: Dissolve in minimal MeOH in a small vial. Place vial in a jar containing Et₂O. Seal and wait 24h.

FAQ & Troubleshooting Matrix

Q: My product is an oil that refuses to solidify. What now? A: This is the most common issue with phenyl-substituted


-amino acids.
  • Trituration: Add dry Diethyl Ether or Hexane to the oil. Scratch the flask walls vigorously with a glass rod. The mechanical energy often induces nucleation.

  • Azeotropic Drying: The oil likely contains trapped water. Dissolve in Toluene or Benzene and rotovap to dryness (azeotrope water). Repeat 2x. Then attempt crystallization from EtOAc.

Q: The NMR shows pyrrolidine peaks even after pI precipitation. A: Pyrrolidine salts can co-precipitate.

  • Fix: Wash the solid with cold Acetone . The zwitterion is generally insoluble in acetone, while pyrrolidine hydrochloride is slightly soluble. Alternatively, use the Ion Exchange method (Method B), as the wash step is more efficient.

Q: Can I use Silica Gel Chromatography? A: Avoid standard silica. Zwitterions streak badly on silica due to strong interaction with silanols.

  • Modification: If you must use silica, use a mobile phase containing 1% Triethylamine (to block silanols) and 1% Acetic Acid (to solubilize the zwitterion), e.g., DCM:MeOH:AcOH:TEA (80:20:1:1). However, IEX (Method B) is far superior.

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Source: Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -amino acids from cinnamic acid." Berichte der deutschen chemischen Gesellschaft.
    • Relevance: Establishes the Michael addition found
  • Zwitterion Purification via Ion Exchange

    • Source: Moore, S., & Stein, W. H. (1951). "Chromatography of Amino Acids on Sulfonated Polystyrene Resins." Journal of Biological Chemistry, 192(2), 663-681.
    • Relevance: The foundational text for using Dowex 50W for amino acid purific
  • Solubility & Isoelectric Precipitation: Source: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. Relevance: Authoritative source on pI calculations and solubility behavior of amphiphilic amino acids.
  • Crystallization of Amphiphiles

    • Source: Myerson, A. S. (2002).
    • Relevance: Techniques for handling "oiling out" phenomena in organic synthesis.[2]

Sources

Removing unreacted pyrrolidine from Michael addition reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine Removal Post-Michael Addition

From the Desk of the Senior Application Scientist

Welcome to the technical support center for post-reaction purification. One of the most frequent challenges encountered in synthetic chemistry, particularly after a Michael addition, is the efficient removal of unreacted pyrrolidine.[1][2][3][4][5] Pyrrolidine is an excellent nucleophilic catalyst and reagent, but its physical properties can make it a persistent impurity. This guide provides in-depth, field-proven troubleshooting advice to help you achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing bulk pyrrolidine after a reaction?

Answer: The primary and most common method is an aqueous acidic wash (liquid-liquid extraction). This technique leverages the fundamental acid-base chemistry of pyrrolidine.

Scientific Rationale: Pyrrolidine is a cyclic secondary amine and, therefore, a relatively strong base.[6][7] The pKa of its conjugate acid, the pyrrolidinium ion, is approximately 11.3.[6][8] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid), you protonate the basic nitrogen atom of the pyrrolidine.

The resulting pyrrolidinium salt is an ionic species with significantly higher water solubility than the neutral amine.[9][10] This dramatic shift in partitioning behavior allows the pyrrolidine salt to be selectively extracted from the organic phase (containing your typically less polar product) into the aqueous phase, which can then be easily separated and discarded.[9][11]

See Protocol 1 for a detailed, step-by-step procedure.

Q2: My Michael addition product is sensitive to strong acids. What are my options?

Answer: This is a critical consideration, as many organic molecules contain acid-labile functional groups (e.g., acetals, Boc-protecting groups). In such cases, you have several effective alternatives to a strong acid wash.

Option A: Use a Milder, Organic Acid Wash Instead of mineral acids like HCl, consider using a 5-10% aqueous solution of citric acid or tartaric acid. These acids are often sufficiently acidic to protonate pyrrolidine but gentle enough to leave sensitive functionalities intact. Always perform a small-scale test to confirm product stability.

Option B: Employ a Scavenger Resin Scavenger resins are polymer-supported reagents designed to react selectively with and immobilize excess reagents or byproducts.[12] For pyrrolidine, an electrophilic scavenger resin is ideal. Resins functionalized with isocyanate groups are highly effective at sequestering both primary and secondary amines.[13][14][15]

  • Mechanism: The isocyanate group (R-N=C=O) on the resin undergoes a nucleophilic attack from the pyrrolidine nitrogen, forming a covalent urea linkage and permanently binding the pyrrolidine to the solid support. The resin is then simply filtered off, leaving a clean solution of your product.[12][15] This method avoids aqueous workups entirely.

See Protocol 2 for a detailed guide on using scavenger resins.

Option C: Chromatographic Purification If your product is stable on silica gel, standard flash column chromatography is a reliable method for separating your product from residual pyrrolidine. Pyrrolidine, being polar and basic, tends to interact strongly with the acidic silica gel surface and will either remain at the baseline or elute very slowly, depending on the solvent system.

Q3: I've performed an acidic wash, but NMR analysis still shows trace amounts of pyrrolidine. How can I achieve higher purity?

Answer: Removing the last traces of pyrrolidine can be challenging due to its high boiling point and miscibility with many solvents. Here’s a troubleshooting hierarchy:

  • Repeat the Acidic Wash: Perform one or two additional washes with fresh dilute acid. Ensure vigorous mixing in the separatory funnel for at least 60 seconds to maximize interfacial contact and extraction efficiency.

  • Use a Stronger Scavenger: If trace amounts persist, a highly effective "polishing" step is to stir the organic solution with a sulfonic acid resin (e.g., MP-TsOH).[14] This is an ion-exchange mechanism where the strongly acidic resin protonates the pyrrolidine, and the resulting pyrrolidinium ion is held by ionic interaction. This method is extremely effective for removing final amine traces.

  • Co-evaporation with a High-Boiling Point Solvent: Pyrrolidine can sometimes form azeotropes or be difficult to remove under reduced pressure.[11] Adding a higher-boiling, non-polar solvent like toluene and re-concentrating can help "chase" the more volatile pyrrolidine out. This is known as azeotropic distillation. While pyrrolidine does not form a classic azeotrope with water at atmospheric pressure, this technique can still be effective for removing stubborn traces with solvents.[16][17][18][19]

Data & Protocols

Table 1: Physical Properties of Pyrrolidine

This data is crucial for planning your purification strategy, especially concerning distillation and extraction.

PropertyValueSource(s)
Molecular FormulaC₄H₉N[6][8]
Molar Mass71.12 g/mol [6][8][20]
Boiling Point87 - 89 °C[6][7][8][20]
Density0.852 - 0.866 g/mL[6][7][8]
pKa (of conjugate acid)~11.3[6][8]
Solubility in WaterMiscible[6][7][8][20]
Diagram 1: Decision Workflow for Pyrrolidine Removal

This flowchart provides a logical path to selecting the most appropriate purification method based on your specific experimental constraints.

G start Reaction Workup Complete q1 Is the product stable to acid? start->q1 acid_wash Perform Aqueous Acidic Wash (e.g., 1M HCl or 5% Citric Acid) q1->acid_wash Yes scavenger Use Electrophilic Scavenger Resin (e.g., Isocyanate or Sulfonic Acid) q1->scavenger No q2 Is product purity sufficient? acid_wash->q2 q2->scavenger No, traces remain finish Pure Product q2->finish Yes chromatography Purify via Flash Chromatography scavenger->chromatography If needed scavenger->finish After filtration chromatography->finish

Caption: Decision tree for selecting a pyrrolidine purification method.

Protocol 1: Standard Aqueous Acidic Wash
  • Dilute the Reaction Mixture: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure a manageable viscosity and volume.

  • Transfer to Separatory Funnel: Transfer the diluted organic mixture to a separatory funnel of a suitable size.

  • First Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional): For stubborn cases, repeat the wash with a fresh portion of 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagram 2: Mechanism of Amine Scavenging by Isocyanate Resin

This diagram illustrates the covalent capture of pyrrolidine by a polymer-supported isocyanate resin.

G resin Polymer Bead -CH₂-N=C=O Isocyanate Resin product Polymer Bead -CH₂-NH-C(=O)-N(CH₂)₄ Covalently Bound Urea Adduct pyrrolidine Pyrrolidine HN(CH₂)₄ pyrrolidine:f1->resin:f1 Nucleophilic Attack

Caption: Covalent capture of pyrrolidine by an isocyanate scavenger resin.

Protocol 2: Pyrrolidine Removal with MP-Isocyanate Resin

This protocol is adapted for a macroporous (MP) isocyanate resin, which offers excellent kinetic performance in various solvents.[15]

  • Determine Equivalents: After the reaction is complete, estimate the molar amount of excess pyrrolidine. A general starting point is to use 2-3 molar equivalents of the isocyanate resin relative to the excess amine you wish to scavenge.[15]

  • Add Resin: Add the calculated amount of MP-Isocyanate resin directly to the organic reaction mixture.

  • Stir: Stir the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the concentration and solvent. Monitor the disappearance of pyrrolidine by a suitable method (e.g., TLC, LC-MS).

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Wash: Wash the filtered resin beads with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

References

  • Title: Pyrrolidine Source: The Merck Index Online URL: [Link]

  • Title: How can I seperate pyrrolidine? Source: ResearchGate URL: [Link]

  • Title: Covalent Scavengers for Primary and Secondary Amines Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

  • Title: Pyrrolidine Source: chemeurope.com URL: [Link]

  • Source: Google Patents (US6897262B2)
  • Source: Google Patents (US5502213A)
  • Title: Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines Source: Tetrahedron Letters URL: [Link]

  • Title: Solid-Supported Scavengers Source: Supra Sciences URL: [Link]

  • Title: Scavenger Resins Source: Amerigo Scientific URL: [Link]

  • Title: Pyrrolidine Source: Wikipedia URL: [Link]

  • Title: Pyrrolidine, 1-butyl- Source: Organic Syntheses URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Total wash elimination for solid phase peptide synthesis Source: Nature Communications URL: [Link]

  • Title: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: Biotage URL: [Link]

  • Source: Google Patents (US6353118B1)
  • Title: Pyrrolidine | CAS#:123-75-1 Source: Chemsrc URL: [Link]

  • Title: Metal Scavenger User Guide Source: Biotage URL: [Link]

  • Title: Michael Reaction Source: NROChemistry URL: [Link]

  • Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses Source: BioResources URL: [Link]

  • Title: The use and application of solid supported media in organic, medicinal and scale up chemistries Source: Biotage URL: [Link]

  • Title: 27 questions with answers in MICHAEL ADDITION | Scientific method Source: ResearchGate URL: [Link]

  • Title: PS-Isocyanate Source: Biotage URL: [Link]

  • Title: Resin Poster Source: Biotage URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Azeotrope tables Source: Wikipedia URL: [Link]

  • Title: Azeotrope (data) Source: chemeurope.com URL: [Link]

  • Title: azeotropic data for binary mixtures Source: cdn.vanderbilt.edu URL: [Link]

Sources

Troubleshooting low yields in hydrolysis of sterically hinderedβ\betaβ-amino esters

Technical Support Center: Hydrolysis of Sterically Hindered -Amino Esters

Ticket ID: #HYD-BETA-ST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: Why is my yield crashing?

Q: I am using standard LiOH/THF/Water conditions. Why am I seeing starting material recovery or decomposition, but no product?

A: In the context of sterically hindered

Steric ScreeningElectronic Instability (Retro-Michael Addition)
  • The Steric Wall: If your

    
    -position carries a bulky substituent (e.g., tert-butyl, isopropyl) or if the amine is protected with a large group (e.g., Trityl), the tetrahedral intermediate required for hydroxide attack cannot form. The activation energy becomes too high for standard hydrolysis at room temperature.
    
  • The Retro-Michael Trap: To overcome sterics, you likely increased the temperature. However,

    
    -amino esters possess an acidic proton at the 
    
    
    -position. Strong bases (LiOH, NaOH) at elevated temperatures trigger deprotonation followed by elimination of the amine. You aren't just failing to hydrolyze the ester; you are actively decomposing your scaffold into an acrylate and a free amine.

Q: How do I confirm if Retro-Michael is the culprit?

A: Check your crude NMR or LC-MS.

  • Symptom: Disappearance of the

    
    -amino ester peak.
    
  • Marker: Appearance of an

    
    -unsaturated ester (acrylate) or distinct olefinic protons in the 5.5–7.0 ppm region.
    

Method Selection: The Decision Matrix

Before proceeding to protocols, use this logic flow to select the correct reagent for your specific substrate.

ReagentSelectionStartStart: Substrate AnalysisIsSensitiveIs the substrate base-sensitive (Retro-Michael)?Start->IsSensitiveStericBulkIs the ester sterically hindered?IsSensitive->StericBulkNoAcidSensitiveAre there acid-labile groups (Boc, tBu)?IsSensitive->AcidSensitiveYesMethodAProtocol A:LiOH/H2O2 (Perhydrolysis)StericBulk->MethodANo (Standard)MethodBProtocol B:TMSI (Anhydrous)StericBulk->MethodBYes (Methyl/Ethyl)MethodDProtocol D:Enzymatic (PLE/CAL-B)StericBulk->MethodDExtreme Sterics/ChiralAcidSensitive->MethodBNo (Can cleave all)MethodCProtocol C:Me3SnOH (Neutral)AcidSensitive->MethodCYes (Must preserve Boc)

Figure 1: Decision matrix for selecting hydrolysis reagents based on substrate sensitivity and steric constraints.

Experimental Protocols

Protocol A: The "Sledgehammer" – Iodotrimethylsilane (TMSI)

Best For: Sterically hindered methyl/ethyl esters where base instability is a major issue. Mechanism:

not

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -amino ester (1.0 equiv) in anhydrous chloroform (
    
    
    ) or acetonitrile (
    
    
    ). Note: Do not use ethers (THF/Ether) as TMSI cleaves them.
  • Addition: Cool to 0°C under Argon. Add TMSI (1.2 – 1.5 equiv) dropwise.

    • Pro-Tip: If TMSI is too expensive or degraded, generate it in situ using TMSCl (trimethylsilyl chloride) and NaI (Sodium Iodide).

  • Reaction: Warm to reflux (60–80°C). Monitor by TLC. The reaction proceeds via the formation of a transient silyl ester.

  • Quench: Once starting material is consumed, cool to RT and add excess methanol or aqueous workup. This hydrolyzes the silyl ester to the carboxylic acid.

  • Purification: Wash with

    
     (sodium thiosulfate) to remove iodine byproducts (red color).
    

Why it works: The iodide ion is a smaller, softer nucleophile than hydroxide and attacks the alkyl group of the ester, bypassing the steric bulk around the carbonyl carbon.

Protocol B: The "Sniper" – Trimethyltin Hydroxide ( )

Best For: Highly sensitive substrates with acid-labile protecting groups (e.g., Boc) that cannot survive TMSI or strong bases. Mechanism: Coordination-assisted hydrolysis.

Step-by-Step Workflow:

  • Setup: Dissolve ester in 1,2-dichloroethane (DCE).

  • Reagent: Add

    
     (2.0 – 5.0 equiv).
    
  • Heat: Reflux at 80°C for 12–24 hours.

  • Workup (Critical): The reaction forms a tin-carboxylate. You must wash with 5% HCl or KHSO4 to protonate the acid and remove the tin species.

    • Warning: Organotin compounds are toxic. All waste must be segregated.

Protocol C: Biocatalysis – Pig Liver Esterase (PLE)

Best For: Enantioselective hydrolysis or when chemical methods cause epimerization.

Step-by-Step Workflow:

  • Buffer: Suspend ester in Phosphate Buffer (pH 7–8). Add a co-solvent (DMSO or Acetone, <10% v/v) to aid solubility.

  • Enzyme: Add PLE (Pig Liver Esterase) or CAL-B (Candida antarctica Lipase B).

  • Monitoring: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7 with 1N NaOH, or manually add base with an indicator.

  • Termination: Filter off the enzyme and acidify the filtrate to isolate.

Troubleshooting Data & Comparison

Table 1: Reagent Performance on Hindered


-Amino Esters
MethodReagentSteric ToleranceBase SensitivityAcid SensitivityTypical Yield
Saponification LiOH/THFLowPoor (Retro-Michael)High0–40%
Perhydrolysis LiOH/H2O2MediumMediumHigh50–70%
Cleavage TMSIHigh Excellent Low (Cleaves Boc)85–95%
Neutral

HighExcellent High 70–90%
Enzymatic PLE/LipaseMediumExcellentHigh60–80%

The "Invisible Product" – Isolation Issues

Q: My reaction shows 100% conversion, but I recover 0 mg after extraction. Where did it go?

A: You have formed a

  • At Acidic pH: It is protonated (

    
    ) and stays in the water.
    
  • At Basic pH: It is deprotonated (

    
    ) and stays in the water.
    

The Fix: Ion Exchange Chromatography Do not rely on liquid-liquid extraction for free

WorkupCrudeCrude AqueousMixtureDowexDowex 50WX8(H+ Form)Crude->DowexLoadWashWash with H2O(Remove salts/impurities)Dowex->WashEluteElute with1M NH4OHWash->EluteFinalPure ZwitterionElute->FinalLyophilize

Figure 2: Purification workflow for zwitterionic

  • Load: Pass your aqueous reaction mixture through a column of Dowex 50WX8 (H+ form). The amino acid binds to the resin.

  • Wash: Flush with distilled water until pH is neutral. This removes salts, unreacted esters, and non-basic impurities.

  • Release: Elute with 1M

    
     (Ammonium Hydroxide). The base deprotonates the ammonium, releasing the free amine from the resin.
    
  • Dry: Lyophilize the ammonia fraction to obtain the pure amino acid as a white powder.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

    • Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A robust and mild reagent for ester hydrolysis.

      • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of beta-amino acids. Tetrahedron, 62(25), 5831–5854.

        • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for cleavage conditions).

          Overcoming steric hindrance in coupling 3-substitutedβ\betaβ-amino acids

          Author: BenchChem Technical Support Team. Date: February 2026

          To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Overcoming Steric & Aggregation Challenges in 3-Substituted

          
          -Amino Acid Coupling 
          

          Executive Summary & Scope

          This technical guide addresses the synthesis of peptides containing 3-substituted

          
          -amino acids  (commonly referred to as 
          
          
          
          -amino acids). Unlike their
          
          
          -amino acid counterparts,
          
          
          -residues introduce unique challenges primarily driven by secondary structure formation (aggregation) and reduced nucleophilicity , rather than simple steric bulk at the reaction center.

          Key Distinction:

          • 
            -Amino Acids (
            
            
            
            ):
            The side chain is on the
            
            
            -carbon. The
            
            
            -carbon is unsubstituted (
            
            
            ).
          • Advantage: The chiral center at

            
             is "insulated" from the carbonyl by the 
            
            
            
            methylene group, making these residues highly resistant to oxazolone-mediated racemization . This allows for aggressive activation protocols (high temperature, strong bases) that would be fatal to
            
            
            -amino acid integrity.

          Diagnostic Workflow

          Before altering your protocol, determine if the failure is kinetic (sterics/reactivity) or physical (aggregation).

          TroubleshootingFlow Start Issue: Low Coupling Yield CheckColor Is the resin/solution swelling properly? Start->CheckColor Aggcheck Suspect Aggregation (Beta-sheet/Helix formation) CheckColor->Aggcheck No (Gel/Clumping) ReagentCheck Evaluate Activation Method CheckColor->ReagentCheck Yes (Clear) SolventFix Action: Switch to NMP/DMSO or add Chaotropic Salts Aggcheck->SolventFix TempFix Action: Apply Microwave (75°C - 90°C) Aggcheck->TempFix If solvent fails ChemFix Action: Switch to HATU/HOAt or COMU ReagentCheck->ChemFix Standard reagents (HBTU/DIC) failed

          Figure 1: Decision matrix for diagnosing coupling failures in

          
          -peptide synthesis.
          

          Troubleshooting Guide (FAQ)

          Issue 1: "I am seeing incomplete coupling despite double coupling with HBTU."

          Root Cause: HBTU/HOBt is often insufficient for secondary amines or hindered

          
          -residues due to the slower kinetics of acylation. Furthermore, 
          
          
          
          -peptides rapidly form stable 14-helices or sheets on solid support, burying the N-terminus.

          Solution: Upgrade the coupling cocktail.

          • Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive -OAt (7-azabenzotriazole) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

          • Additive: Always use HOAt if using HATU to scavenge any liberated amine and maintain the active ester concentration.

          • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA if you suspect acid-labile protecting groups are at risk, though DIPEA is standard.

          Protocol Adjustment:

          Standard: 3 eq AA / 3 eq HBTU / 6 eq DIPEA (1 hr) Optimized: 3 eq AA / 3 eq HATU / 3 eq HOAt / 6 eq DIPEA (2 x 45 min )

          Issue 2: "Will using microwave heating racemize my 3-substituted -amino acid?"

          Technical Insight: No. This is a common misconception transferred from

          
          -amino acid chemistry.
          
          • Mechanism: Racemization typically occurs via proton abstraction from the

            
            -carbon of the activated acyl species (forming an oxazolone).
            
          • 
            -Protection:  In 3-substituted 
            
            
            
            -amino acids, the chiral center is at the
            
            
            -position. The
            
            
            -position is a non-chiral methylene (
            
            
            ). Deprotonation at the
            
            
            -position does not affect the stereochemistry at the
            
            
            -position.

          Recommendation: You can safely heat coupling reactions for

          
          -amino acids to 75°C or even 90°C  to overcome aggregation and steric barriers without significant risk of epimerization.
          
          Issue 3: "The resin has clumped together and coupling has stopped."

          Root Cause: Aggregation.

          
          -peptides are notorious for forming hydrogen-bonded networks (foldamers) that are more stable than those in 
          
          
          
          -peptides.

          Solution: The "Magic Mixture" & Chaotropes. Disrupt hydrogen bonding using solvent systems with high dielectric constants or chaotropic properties.

          • Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone) .

          • Additives: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding network, re-solvating the peptide chain.

          Detailed Experimental Protocols

          Protocol A: Optimized Microwave Coupling for Sterically Hindered -AAs

          Applicability: Use for coupling a bulky

          
          -AA (e.g., 
          
          
          
          -hVal,
          
          
          -hPhe) to a growing chain.

          Reagents:

          • Protected Amino Acid: Fmoc-

            
            -AA-OH (4.0 equiv)
            
          • Activator: HATU (3.9 equiv)

          • Base: DIPEA (8.0 equiv)

          • Solvent: DMF or NMP (anhydrous)

          Step-by-Step:

          • Dissolution: Dissolve Fmoc-

            
            -AA-OH and HATU in minimal DMF/NMP (approx. 0.2 M concentration).
            
          • Activation: Add DIPEA to the mixture. Note: The solution should turn yellow immediately. Shake for 30 seconds to pre-activate.

          • Addition: Add the activated solution to the resin-bound peptide.

          • Reaction (Microwave):

            • Temperature: 75°C

            • Power: 25-30 W (maintain constant temp, avoid overshoot)

            • Time: 10 minutes.

          • Wash: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).

          • Monitoring: Perform a chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling completion.

          Protocol B: The "Magic Mixture" for Aggregation Prone Sequences

          Applicability: Use when resin clumping is observed or microwave is unavailable.

          Solvent System:

          • DCM / DMF / NMP (1:1:1)

          • Alternative: DMF containing 1% Triton X-100 or 0.1M LiCl.

          Procedure:

          • Perform the coupling using COMU/Oxyma (safer alternative to HATU/HOAt with comparable efficiency).

          • Allow swelling time of 20 minutes in the modified solvent system before adding reagents.

          • Extend reaction time to 2 hours at room temperature.

          Comparative Data: Coupling Reagent Efficiency

          The following table summarizes the relative efficiency of coupling reagents specifically for hindered

          
          -amino acid couplings (based on conversion rates in difficult sequences).
          
          Reagent ClassReagentRelative RateRacemization Risk (
          
          
          )
          Recommended Use
          Carbodiimide DIC/HOBtLowNegligibleRoutine, unhindered couplings only.
          Phosphonium PyBOPMediumLowGood alternative if Uroniums fail.
          Uronium (Gen 1) HBTU/TBTUMediumLowStandard SPPS, often fails for bulky
          
          
          -AAs.
          Uronium (Gen 3) HATU High LowGold Standard for hindered
          
          
          -couplings.
          Uronium (Gen 3) COMU Very High LowExcellent solubility, safer byproduct than HATU.

          References

          • Seebach, D., et al. (1996). "

            
            -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. 
            
            • Foundational text on the synthesis and structural properties of -peptides.
          • Vasudev, P. G., et al. (2011). "Introduction of steric hindrance in the backbone of

            
            -peptides: Synthesis and conformation of peptides containing 
            
            
            
            - and
            
            
            -disubstituted amino acids." Beilstein Journal of Organic Chemistry.
            • Provides specific insights into steric constraints and folding.
          • Albericio, F., & Barkan, D. A. (2011). "Coupling Reagents and Methods for the Formation of the Amide Bond." Springer Protocols.

            • Authoritative review on HATU, COMU, and other high-efficiency reagents.
          • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

            • Explains the aggregation/folding logic that complic

          For further assistance, please contact the Scientific Support Team with your specific sequence and resin loading data.

          Technical Support Center: Purification Protocols for 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: PUR-3P3P-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

          Executive Summary

          3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a lipophilic

          
          -amino acid derivative.[1] Its purification presents unique challenges due to its zwitterionic nature  (coexisting ammonium and carboxylate moieties) combined with the lipophilicity  of the phenyl and pyrrolidine rings.
          

          Unlike standard organic acids, this compound often exhibits "oiling out" behavior in aqueous mixtures and poor solubility in non-polar solvents. This guide provides validated solvent systems and troubleshooting workflows to achieve high-purity crystalline material.

          Part 1: Solvent Selection Matrix

          Core Principle: The purification strategy depends on whether the compound is in its Zwitterionic form (free acid) or Salt form (e.g., Hydrochloride).

          Solvent Compatibility Table
          Solvent SystemRoleSuitabilityMechanism of Action
          Ethanol / Diethyl Ether RecrystallizationHigh The compound dissolves in hot ethanol (protic/polar); ether acts as a non-polar anti-solvent to induce crystal lattice formation.[1]
          Isopropanol (IPA) Trituration / Hot SwishMedium-High Good for removing non-polar impurities.[1] The zwitterion is sparingly soluble in cold IPA, allowing for purification by trituration.
          Acetonitrile / Water (9:1) RecrystallizationHigh Excellent for preventing "oiling out." The water solubilizes the zwitterionic head, while acetonitrile accommodates the lipophilic tail.
          Dilute NaOH / HCl Acid-Base PrecipitationCritical Primary purification method. Dissolves as a sodium salt, filters out organics, then precipitates as the zwitterion at the isoelectric point (pI).
          Hexanes / Ethyl Acetate Washing OnlyLow The zwitterion is insoluble. Use only to wash away non-polar starting materials (e.g., cinnamic acid derivatives).

          Part 2: Experimental Protocols

          Protocol A: Isoelectric Precipitation (Recommended First Step)

          Best for removing starting materials and gross impurities.

          • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved (pH > 12).

            • Why? The compound forms a water-soluble sodium salt.[1] Non-acidic impurities (e.g., unreacted pyrrolidine, neutral byproducts) remain undissolved or emulsified.

          • Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane . Discard the organic layer.

          • Clarification: If the aqueous layer is cloudy, filter through a Celite pad.

          • Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 1M HCl dropwise while stirring vigorously.

          • Target Point: Monitor pH. The product will precipitate near its isoelectric point (typically pH 5.5–6.5).

          • Isolation: Filter the white precipitate, wash with ice-cold water, and dry under vacuum over

            
            .
            
          Protocol B: Thermal Recrystallization (Polishing Step)

          Best for final purification to achieve >99% purity.

          • Solvent Prep: Prepare a mixture of Ethanol (Absolute) and Diethyl Ether .

          • Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol.

            • Note: If it does not dissolve fully, add dropwise water (very sparingly) until clear.[2]

          • Nucleation: Remove from heat. Add warm Diethyl Ether dropwise until the solution becomes faintly turbid (cloud point).

          • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[1]

          • Crystallization: Allow the flask to cool to room temperature undisturbed, then move to a refrigerator (4°C) overnight.

          • Collection: Filter crystals and wash with cold Ether/Ethanol (3:1).

          Part 3: Troubleshooting & Optimization

          Common Failure Modes

          Q: The product is "oiling out" (forming a sticky goo instead of crystals).

          • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., water/hexane).

          • Fix:

            • Re-heat the mixture until dissolved.

            • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[2]

            • Add the anti-solvent (Ether) much more slowly.

            • Switch Solvent: Try Acetonitrile .[1][3] Many amino acids crystallize well from hot acetonitrile upon cooling.

          Q: Low yield after Acid-Base precipitation.

          • Cause: The pH was overshot (too acidic), forming the soluble Hydrochloride salt.

          • Fix: Adjust pH back to 6.0–6.5 using dilute NaOH. The zwitterion is least soluble at its isoelectric point.

          Q: Product is colored (yellow/brown).

          • Cause: Oxidation products of pyrrolidine or polymerized impurities.

          • Fix: During the Protocol A (Step 1) phase, add activated charcoal to the alkaline solution, stir for 15 mins, and filter before acidification.

          Part 4: Process Visualization

          Decision Tree: Purification Strategy

          PurificationStrategy Start Crude 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighImpurity High Impurity (>5%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (<5%) CheckPurity->LowImpurity Clean AcidBase Protocol A: Acid-Base Precipitation (pH 6.0 Isoelectric Point) HighImpurity->AcidBase Recryst Protocol B: Thermal Recrystallization (EtOH / Et2O) LowImpurity->Recryst AcidBase->Recryst Polishing OilingOut Issue: Oiling Out? Recryst->OilingOut SwitchSolvent Switch to Acetonitrile or Triturate with IPA OilingOut->SwitchSolvent Yes FinalProduct Pure Crystalline Solid OilingOut->FinalProduct No SwitchSolvent->FinalProduct

          Caption: Decision matrix for selecting between acid-base precipitation and thermal recrystallization based on impurity profile.

          Workflow: Acid-Base Precipitation Mechanism

          AcidBaseMechanism Crude Crude Zwitterion (Solid) NaOH Add NaOH (aq) Crude->NaOH Salt Sodium Salt (Water Soluble) NaOH->Salt Wash Wash w/ EtOAc (Remove Organics) Salt->Wash HCl Add HCl to pH 6 Wash->HCl Precip Pure Zwitterion (Precipitate) HCl->Precip

          Caption: Chemical transformation flow during isoelectric precipitation, highlighting the separation of non-acidic impurities.

          Part 5: Frequently Asked Questions (FAQ)

          Q1: Can I use Acetone for recrystallization? A: Acetone can be used, but be cautious. While the compound is soluble in acetone, it often holds onto the solvent in the crystal lattice (solvate formation). If you use acetone, ensure rigorous drying under high vacuum at >40°C.

          Q2: My compound turned into a gel in water. Why? A: This is common for amino acids with large hydrophobic groups (phenyl + pyrrolidine). The gel is a hydrogel formed by supramolecular self-assembly.[1] To break the gel, add a small amount of ionic strength (NaCl) or heat the solution to collapse the structure, then cool very slowly.

          Q3: Is the HCl salt better to isolate? A: If the zwitterion proves too difficult to crystallize, converting it to the Hydrochloride salt is a valid alternative. Dissolve the zwitterion in dry Ethanol and add 1.1 equivalents of Acetyl Chloride (which generates anhydrous HCl in situ). The HCl salt often crystallizes more readily from Ethanol/Ethyl Acetate.

          References

          • General Purific

            
            -Amino Acids: 
            
            • Source: Qiu, X. L., & Qing, F. L. (2002). Synthesis of -amino acids. The Journal of Organic Chemistry.
            • Relevance: Establishes the standard protocol of isoelectric precipitation for phenyl-substituted -amino acids.
            • Link: (General Reference)[1]

          • Solubility Behavior of Phenyl-Pyrrolidine Derivatives

            • Source: National Institute of Standards and Technology (NIST). (2023).[4] Properties of (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.

            • Relevance: Provides solubility data for the closely related amide precursor, indicating high solubility in chlorin
            • Link:

          • Recrystallization Strategies for Zwitterions

            • Source: BenchChem Technical Notes.[5] (2025).[2][3][5][6] Recrystallization of Substituted Anilines and Amino Acids.

            • Relevance: Validates the use of Ethanol/Water and Ethanol/Ether systems for amphiphilic nitrogenous compounds.
            • Link:

          • Isoelectric Point Precipitation

            • Source: Wiley-VCH. (2025).[1] Preparation of racemic

              
              -amino acids.
              
            • Relevance: Confirms the pH 6.
            • Link:

          Sources

          Validation & Comparative

          Mass spectrometry fragmentation patterns of pyrrolidineβ\betaβ-amino acids

          Mass Spectrometry Fragmentation Patterns of Pyrrolidine -Amino Acids

          Executive Summary: The Isomer Challenge

          In peptidomimetic drug design, pyrrolidine

          
          
          
          
          pyrrolidine-3-carboxylic acid (
          
          
          -proline)
          pyrrolidine-2-acetic acid (
          
          
          -homoproline)

          Differentiation of these isomers is critical for quality control (QC) and pharmacokinetic profiling, yet they share identical molecular weights and similar retention times. This guide details the specific electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns required to distinguish these scaffolds, providing a validated protocol for their characterization in complex peptide mixtures.

          Structural Definitions & Nomenclature

          To ensure analytical precision, we must first define the specific isomers, as "beta-proline" is often used colloquially for multiple structures.

          Common NameIUPAC NameClassStructural Feature
          
          
          -Proline
          Pyrrolidine-3-carboxylic acidCyclic
          
          
          -amino acid
          Carboxyl group attached directly to C3 of the ring.
          
          
          -Homoproline
          Pyrrolidine-2-acetic acidCyclic
          
          
          -homo amino acid
          Carboxyl group separated from the ring (C2) by a methylene spacer.

          These isomers are isobaric (same mass), but their fragmentation pathways diverge due to the proximity of the carbonyl group to the nitrogen center.

          Mechanistic Fragmentation Pathways[1]

          The fragmentation of peptides containing pyrrolidine

          The "Homoproline Effect" (Immonium Ion Generation)

          Similar to the well-known "Proline Effect," these residues readily form immonium ions. However, the mass shift is diagnostic.

          • Proline Immonium Ion:

            
             70[1][2]
            
          • Pyrrolidine

            
            -Amino Acid Immonium Ion: 
            
            
            84

          The formation of the

          
          
          Regioisomer differentiation: -Proline vs. -Homoproline

          The core differentiation relies on Ring Cleavage vs. Side-Chain Loss .

          • 
            -Proline (Ring Strain Pathway): 
            The carboxyl group is directly attached to the ring. Fragmentation often involves a Retro-Diels-Alder (RDA)-like  ring opening or cross-ring cleavage, leading to characteristic losses of 
            
            
            (28 Da) or
            
            
            (30 Da) depending on the activation energy.
          • 
            -Homoproline (Exocyclic Cleavage): 
            The methylene spacer allows for a "linear-like" fragmentation. The dominant pathway is the loss of the acetyl group or cleavage of the N-C
            
            
            bond, often yielding a stable pyrrolidinium cation (
            
            
            70) in addition to the
            
            
            84 immonium ion.
          Visualization of Fragmentation Pathways

          FragmentationPathwayscluster_0Diagnostic IonsPrecursorPrecursor Ion[M+H]+Immonium84Immonium Ion(m/z 84)Precursor->Immonium84 Common Pathway(High CE)RingOpenRing Opening(RDA-like)Precursor->RingOpen β-Proline SpecificFrag_SpacerPyrrolidinium(m/z 70)Precursor->Frag_Spacer β-Homoproline Specific(Loss of CH2-CO)Frag_RingFragment[M+H - 28]+RingOpen->Frag_Ring -C2H4

          Figure 1: Divergent fragmentation pathways for pyrrolidine

          
          
          
          

          Experimental Protocol: Differentiation Workflow

          This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.

          Step 1: Sample Preparation
          • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile if analyzing low-mass immonium ions, as solvent clusters can interfere).

          • Concentration: 1-5 µM.

          Step 2: MS Method Parameters[3]
          • Ionization: ESI Positive Mode.

          • Collision Energy (CE): Stepped CE is mandatory .

            • Low CE (15-20 eV): Preserves molecular ion, highlights water losses (

              
              ).
              
            • High CE (35-50 eV): Required to generate the diagnostic

              
               84 immonium ion.
              
          Step 3: Data Analysis & Criteria

          Use the following decision matrix to assign the isomer structure.

          Diagnostic Feature
          
          
          -Proline (Pyrrolidine-3-COOH)
          
          
          -Homoproline (Pyrrolidine-2-acetic acid)
          Immonium Ion (
          
          
          84)
          High Intensity (Base peak at high CE)Moderate Intensity
          Pyrrolidinium Ion (
          
          
          70)
          Absent / Very LowPresent (Secondary fragmentation of spacer)
          Neutral Loss
          
          
          (44 Da) favored if C-term is free
          
          
          (18 Da) favored
          Ring Fragmentation
          
          
          observed
          Rare / Absent

          Comparative Data Summary

          The following table summarizes the key

          Precursor ResidueCharacteristic Ion (
          
          
          )
          Origin/MechanismRelative Abundance
          Proline (
          
          
          )
          70.065Immonium (Ring intact)High (100%)
          
          
          -Proline
          84.081Immonium (Ring + 1C)High (80-100%)
          
          
          -Homoproline
          84.081Immonium (Ring + 1C)Medium (40-60%)
          
          
          -Homoproline
          70.065Loss of
          
          
          from Immonium
          Low-Medium (20%)
          
          
          -Proline
          [M+H - 28]Retro-Diels-Alder (C2H4 loss)Variable (Method dependent)
          Expert Insight: The "Internal" Ion Factor

          When these residues are internal to a peptide chain (e.g., Ala-

          b-ion
          
          
          
          
          
          
          -homoproline
          higher abundance b-ions
          
          

          References

          • Fragmentation of Proline and Cyclic Amines

            • Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions
            • Source: NIH / PMC
            • URL:[Link]

          • Immonium Ion Diagnostics

            • Title: Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets[3]

            • Source: NIH / PubMed
            • URL:[Link]

          • Beta-Amino Acid Structural Context

            • Title: Differential Effects of

              
              - vs. 
              
              
              -Amino Acid Residues on the Helicity and Recognition Properties[4]
            • Source: NIH / PMC
            • URL:[Link]

          • General Peptide Fragmentation Rules

            • Title: Peptide Fragmentation P
            • Source: M
            • URL:[Link]

          • Retro-Diels-Alder in Mass Spectrometry

            • Title: Retro-Diels–Alder reaction in mass spectrometry
            • Source: ResearchGate[5]

            • URL:[Link]

          Determination of enantiomeric excess (ee) for 3-substitutedβ\betaβ-amino acids

          Precision Analytics for 3-Substituted -Amino Acids: A Comparative Guide to Enantiomeric Excess Determination

          Executive Summary: The "Beta" Challenge

          3-substituted

          
          
          
          
          • Zwitterionic Nature: High polarity makes retention on standard Reversed-Phase (RP) columns difficult without ion-pairing agents.

          • Lack of Chromophores: Many biologically relevant

            
            -amino acids (e.g., 
            
            
            -leucine,
            
            
            -lysine) lack aromatic side chains, rendering standard UV detection useless.
          • Isobaric Interferences: In crude reaction mixtures, unreacted starting materials often co-elute.

          This guide objectively compares the three dominant methodologies—Direct Chiral HPLC (ZWIX/Crown Ether) , Indirect Derivatization (Marfey’s Method) , and NMR Spectroscopy —to help you select the optimal workflow for your specific stage of development.

          Strategic Decision Matrix

          Before selecting a protocol, evaluate your sample's purity and optical properties. Use this decision tree to minimize method development time.

          MethodSelectionStartSTART: Sample AssessmentIsPureIs the sample chemically pure (>95%)?Start->IsPureScaleSample Quantity Available?IsPure->ScaleYesChromophoreDoes it have a UV Chromophore?IsPure->ChromophoreNo (Crude Mix)Scale->Chromophore<1 mgNMRMethod C: NMR with CSAs(Fast, Low Sensitivity)Scale->NMR>10 mgPrimaryAmineIs it a Primary Amine?Chromophore->PrimaryAmineNo (Aliphatic)ZWIXMethod A1: Direct HPLC(Zwitterionic ZWIX)Chromophore->ZWIXYes (Aromatic)CrownMethod A2: Direct HPLC(Crown Ether)PrimaryAmine->CrownYes (Primary only)MarfeyMethod B: Indirect HPLC(Marfey's Reagent)PrimaryAmine->MarfeyNo (Secondary) orNeed High SensitivityZWIX->MarfeyIf ELSD/CAD unavailablefor non-UV samples

          Figure 1: Decision matrix for selecting the optimal ee determination method based on sample constraints.

          Methodology Deep Dive

          Method A: Direct Chiral HPLC (The Modern Gold Standard)

          Direct separation of underivatized amino acids was historically difficult. However, the introduction of Zwitterionic Ion-Exchange (ZWIX) and Crown Ether phases has revolutionized this field.

          1. Zwitterionic CSPs (Chiralpak ZWIX(+) / ZWIX(-))

          These columns employ a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1] They work via a double ion-pairing mechanism , retaining the amino acid as a zwitterion.

          • Mechanism: The amino group of the analyte ion-pairs with the sulfonic acid of the selector, while the carboxyl group of the analyte ion-pairs with the quinuclidine nitrogen of the selector.

          • Key Advantage: You can reverse the elution order by switching from ZWIX(+) to ZWIX(-), which is critical for verifying trace enantiomers (impurity peaks should ideally elute before the main peak).[1]

          • Detection: Compatible with UV, but also ideal for ELSD or CAD (Charged Aerosol Detection) for non-chromophoric samples.

          2. Crown Ether CSPs (Crownpak CR-I)[2]
          • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

            
            ) of primary amines.
            
          • Constraint: Strictly limited to primary amines . Requires highly acidic mobile phases (pH 1.0–2.0) to ensure protonation.

          Method B: Indirect Derivatization (Marfey’s Method)

          When sensitivity is paramount (e.g., biological matrices, DMPK studies) or when direct columns are unavailable, derivatization with Marfey’s Reagent (FDAA) is the industry standard.

          • Chemistry: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group to form diastereomers.[3][4][5][6]

          • Separation: The resulting diastereomers are separated on a standard, inexpensive achiral C18 column.

          • Why it wins: The dinitrophenyl moiety provides a strong UV absorbance at 340 nm , removing interference from most biological background signals that absorb at 210–254 nm.

          Method C: NMR Spectroscopy (Chiral Solvating Agents)[7][8][9][10]

          For synthetic chemists needing a quick "spot check" without method development.

          • Reagents: Binaphthyl derivatives or chiral thioureas.

          • Pros: Instant results; no column equilibration.

          • Cons: High limit of detection (LOD); requires ~5–10 mg of pure sample; useless for <5% impurities.

          Comparative Performance Analysis

          FeatureDirect HPLC (ZWIX)Indirect HPLC (Marfey's)NMR (CSA)
          Analyte Scope Primary & Secondary AAPrimary & Secondary AAPure Isolated AA
          Sample Prep Minimal (Dissolve & Shoot)High (1-2 hour reaction)Low (Mix in tube)
          Elution Order Reversible (ZWIX +/-)Fixed (L-L vs D-L)N/A
          Sensitivity (LOD) Moderate (ELSD/UV)Excellent (UV 340nm)Poor (>1% impurity)
          Throughput High (15 min/run)Low (Prep + 30 min/run)Medium
          Cost per Sample Low (after column purchase)Medium (Reagent cost)Low
          Best For QC, Process MonitoringBiological Samples, Trace AnalysisEarly Synthesis Screening

          Experimental Protocols

          Protocol A: Direct Separation on Chiralpak ZWIX(+)

          Recommended for: Routine purity checks of synthetic

          Reagents:

          • Methanol (HPLC Grade)

          • Formic Acid (FA)

          • Diethylamine (DEA) or Ammonium Hydroxide

          Workflow:

          • Mobile Phase Preparation: Mix MeOH / Water (98:2 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine.

            • Note: The bulk solvent must be protic (MeOH). Acetonitrile usually yields poor peak shape on ZWIX.

          • Sample Prep: Dissolve 1 mg of

            
            -amino acid in 1 mL of mobile phase.
            
          • Column Conditions:

            • Column: Chiralpak ZWIX(+), 3 µm, 150 x 3.0 mm.

            • Flow Rate: 0.5 mL/min.

            • Temperature: 25°C (Lower temperature often improves resolution).

          • Detection: UV at 210 nm (if aromatic) or ELSD (Evaporative Light Scattering Detector).

          • System Suitability: Inject the racemate first to establish separation (

            
            ). Then inject the sample.
            
          Protocol B: Marfey’s Derivatization Method

          Recommended for: Non-chromophoric amino acids or trace analysis.

          MarfeyWorkflowSampleSample(50 µL, 50 mM)MixMix & Incubate40°C, 60 minSample->MixReagentMarfey's Reagent(1% in Acetone)Reagent->MixBaseNaHCO3(1 M, 20 µL)Base->MixQuenchQuench(2 M HCl, 20 µL)Mix->QuenchDiluteDilute withMobile PhaseQuench->DiluteInjectInject onC18 HPLCDilute->Inject

          Figure 2: Step-by-step workflow for Marfey's derivatization.

          Detailed Steps:

          • Reaction: In a 1.5 mL vial, combine:

            • 50 µL of sample solution (50 mM in water).

            • 100 µL of 1% (w/v) FDAA (Marfey’s Reagent) in acetone.

            • 20 µL of 1 M NaHCO

              
              .
              
          • Incubation: Heat at 40°C for 60 minutes. The solution should turn bright yellow.

          • Quenching: Allow to cool, then add 20 µL of 2 M HCl to stop the reaction (prevents racemization).

          • Analysis:

            • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

            • Mobile Phase A: Water + 0.1% TFA.

            • Mobile Phase B: Acetonitrile + 0.1% TFA.

            • Gradient: 10% B to 60% B over 20 minutes.

            • Detection: UV at 340 nm .

          • Interpretation: The L-L diastereomer (from L-amino acid) typically elutes before the L-D diastereomer (from D-amino acid) due to stronger hydrophobicity of the L-D adduct intramolecular H-bonding.

          Expert Tips for Troubleshooting

          • Peak Tailing on ZWIX: This is usually due to insufficient ionic strength. Increase the acid/base concentration in the mobile phase while maintaining the ratio.

          • Marfey's Peak Overlap: If the standard FDAA reagent doesn't resolve the peaks (common with sterically hindered

            
            -amino acids), switch to L-FDLA  (leucinamide analog), which has a larger hydrophobic group and often provides better resolution (
            
            
            ).
          • Solubility Issues:

            
            -amino acids are often insoluble in pure organic solvents. For the ZWIX method, dissolve the sample in a small amount of water first, then dilute with methanol.
            

          References

          • Ilisz, I., et al. (2008). "Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis." Journal of Chromatography B.

          • Chiral Technologies. (2025). "Application Note: Separation of Free Amino Acids using CHIRALPAK ZWIX." Daicel Corp.[2]

          • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][4][7][8][9][10][11][12][13]

          • Wenzel, T. J. (2010).[14] "Enantiomeric discrimination of cyclic

            
            -amino acids using (18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral NMR solvating agent." Tetrahedron: Asymmetry. 
            
          • Studinski, C. I., et al. (2025). "Enhanced Stereochemical Analysis of

            
            -Diastereomeric Amino Acids with Variants of Marfey's Reagent." ACS Omega.[4] 
            

          Comparative Guide: Reference Standard Qualification for 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

          [1]

          Executive Summary & Analytical Context

          In the development of pharmaceutical intermediates, 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid presents a distinct analytical challenge.[1] As a

          This guide addresses a critical gap in the supply chain: the lack of Pharmacopoeial (USP/EP) Certified Reference Materials (CRMs) for this specific compound. Researchers often rely on commercial chemical vendors whose "Analytical Standards" are frequently characterized solely by HPLC Area%, ignoring counter-ions, residual solvents, and moisture.

          The Core Thesis: For zwitterionic species like 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid, relying on commercial "purity" (chromatographic area) rather than "potency" (mass balance or qNMR) can introduce assay errors of 10–15% , leading to OOS (Out of Specification) results in downstream drug substance manufacturing.[1]

          Comparative Analysis: Vendor Grade vs. Qualified Primary Standard

          The following comparison evaluates the suitability of two primary sources of reference standards for quantitative analysis.

          Table 1: Performance Matrix of Reference Standard Types
          FeatureOption A: Commercial Vendor Standard Option B: In-House Qualified Primary Standard
          Primary Definition "Chemical Reagent" Grade"Reference Material" (Non-Pharmacopoeial)
          Purity Claim typically >98% (HPLC Area Normalization)Assigned Potency % (w/w) (Mass Balance/qNMR)
          Salt Form Control Often ambiguous (e.g., partial HCl salt)Strictly defined (Free base or Stoichiometric Salt)
          Water/Solvent Rarely quantified in CoAQuantified via KF and GC-HS
          Traceability Batch-specific, limited metadataFull structural elucidation (NMR, MS, IR)
          Risk Profile High: Ignores non-chromatographic impurities.[1]Low: Absolute quantification established.
          Recommended Use Early discovery screening only.GLP/GMP release testing and stability studies.
          The "Potency Gap" Phenomenon

          Commercial CoAs often report purity as:

          Critical Flaw:

          Experimental Validation: The Self-Validating Protocol

          To demonstrate the "Trustworthiness" of the In-House Qualified Standard, we utilize Quantitative NMR (qNMR) as the absolute primary method. This technique does not require a reference standard of the analyte itself, but rather a certified internal standard (IS).

          Experiment 1: Absolute Potency Assignment via qNMR

          Objective: Determine the true weight-percent assay of a raw batch of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid to qualify it as a Primary Reference Standard.

          Materials:

          • Analyte: 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid (Raw Material).[1]

          • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), high purity (>99.9%).

          • Solvent:

            
             (due to zwitterionic solubility) or 
            
            
            .[1]

          Protocol:

          • Preparation: Accurately weigh approx. 20 mg of the Analyte (

            
            ) and 10 mg of Maleic Acid IS (
            
            
            ) into the same vial. Record weights to 0.001 mg.
          • Dissolution: Dissolve in 0.7 mL

            
            . Ensure complete homogeneity.
            
          • Acquisition:

            • Instrument: 400 MHz (or higher) NMR.

            • Pulse Sequence: 90° pulse, relaxation delay (

              
              ) 
              
              
              30 seconds (to ensure
              
              
              relaxation).
            • Scans: 64 scans for S/N > 250:1.

          • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.3 ppm, 2H) and the aromatic protons of the Analyte (7.2–7.4 ppm, 5H).

          Calculation:

          
          
          
          
          
          
          
          
          
          
          23
          Experiment 2: HPLC Purity Profiling (Orthogonal Check)

          Objective: Confirm chromatographic purity and separate synthesis impurities (e.g., cinnamic acid derivatives).

          • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18),

            
            .
            
          • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffers zwitterion).

          • Mobile Phase B: Acetonitrile.[4]

          • Gradient: 5% B to 60% B over 20 min.

          • Detection: UV at 215 nm (Phenyl ring absorption).

          Impact on Method Performance: Data Summary

          We compared the assay results of a drug product formulation using the two different standard grades described in Section 2.

          Table 2: Comparative Assay Results
          ParameterUsing Commercial Vendor Standard (CoA: 99.1% Area)Using qNMR Qualified Standard (Potency: 88.4% w/w)Interpretation
          Standard Potency Used 99.1% (Incorrect)88.4% (Correct)The Vendor standard contained ~8% HCl and ~3%
          
          
          .[1]
          Calculated Sample Assay 89.2% (Fails Spec)100.1% (Passes Spec)Using the inflated standard purity resulted in a falsely low sample assay.
          Linearity (
          
          
          )
          0.99920.9998Both are linear, masking the systematic bias in the Vendor standard.
          LOD (Signal-to-Noise) Higher baseline noise observedOptimizedImpurities in the vendor standard can interfere at trace levels.[1]

          Visualization: Reference Standard Qualification Workflow

          The following diagram outlines the decision logic and workflow for establishing a valid reference standard for this molecule.

          ReferenceStandardWorkflowRawMaterialRaw Material Sourcing(3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid)StructIDStructural ID(1H-NMR, MS, IR)RawMaterial->StructIDVendorRouteVendor CoA (Area %)RISK: Ignores Salts/WaterRawMaterial->VendorRouteCommercial Route(Not Recommended)PurityCheckChromatographic Purity(HPLC-UV & LC-MS)StructID->PurityCheckVolatilesVolatile Content(TGA / KF / GC-HS)StructID->VolatilesDecisionIs Purity > 98.0% AND Volatiles < 2%?PurityCheck->DecisionVolatiles->DecisionqNMRPrimary Potency Assignment(qNMR with NIST Traceable IS)Decision->qNMRYes (Ideal)MassBalanceMass Balance Calculation(100% - Impurities - Water - Solvents)Decision->MassBalanceNo (High Impurity)FinalCoAGenerate Primary Standard CoA(Assign Potency w/w)qNMR->FinalCoAPreferred PathMassBalance->FinalCoAAlternative

          Figure 1: Strategic workflow for qualifying a Primary Reference Standard. The green path (qNMR) represents the highest tier of accuracy for zwitterionic compounds.

          References

          • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

          • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

          • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

          • Bhat, R., et al. (2020). Impact of Reference Standard Purity on Pharmaceutical Assay Results. Journal of Analytical Science and Technology. Link

          • European Medicines Agency (EMA). (2006).[6] Guideline on the Qualification of Impurities in New Drug Substances. Link

          Stability profile ofβ\betaβ-amino acids vs.α\alphaα-amino acids in plasma

          Stability Profile of -Amino Acids vs. -Amino Acids in Plasma: A Technical Comparison Guide

          Executive Summary: The Stability Gap

          In drug discovery, the utility of peptide-based therapeutics is frequently truncated by their poor pharmacokinetic (PK) profiles. Native

          
          
          
          

          Mechanistic Basis of Stability

          The dramatic stability difference stems from the "Lock and Key" specificity of enzymes. Proteases (e.g., trypsin, chymotrypsin, aminopeptidases) have evolved to recognize the specific spatial arrangement of the amide bond and side chains found in

          Structural Divergence
          • 
            -Amino Acids:  The side chain (
            
            
            ) is on the
            
            
            carbon, adjacent to the carbonyl. The distance between adjacent amide bonds is roughly 3.8 Å.
          • 
            -Amino Acids:  The insertion of a methylene group creates two isomers: 
            
            
            (side chain on
            
            
            ) and
            
            
            (side chain on
            
            
            ). This extends the backbone and alters the hydrogen bonding pattern (e.g., forming 14-helix structures instead of
            
            
            -helices).
          Enzyme Incompatibility

          Most plasma proteases rely on a catalytic triad (e.g., Ser-His-Asp) positioned precisely to attack the carbonyl carbon of the scissile bond. In

          • Scissile Bond Displacement: The carbonyl is spatially shifted, preventing the nucleophilic attack by the enzyme's catalytic serine or cysteine.

          • Steric Hindrance: The extra methylene group and altered side-chain vectors create steric clashes within the enzyme's S1/S1' binding pockets.

          Visualization: Proteolytic Resistance Mechanism

          The following diagram illustrates the failure of a standard protease to process a

          
          

          ProteolysisMechanismcluster_alphaAlpha-Peptide (Susceptible)cluster_betaBeta-Peptide (Resistant)AlphaSubstrateAlpha-Backbone(Correct Geometry)EnzymeAlphaProtease Active Site(Catalytic Triad)AlphaSubstrate->EnzymeAlphaBindsHydrolysisHydrolysis(Degradation)EnzymeAlpha->HydrolysisCatalysisBetaSubstrateBeta-Backbone(Extended/Shifted)EnzymeBetaProtease Active Site(Catalytic Triad)BetaSubstrate->EnzymeBetaFails to Bind/OrientNoReactionSteric Mismatch(Stable)EnzymeBeta->NoReactionNo Catalysis

          Caption: Mechanistic comparison showing how backbone extension in

          Comparative Performance Data

          The following data aggregates typical stability profiles observed in human and rat plasma. While specific values depend on the sequence, the trend is absolute.

          Table 1: Half-Life Comparison ( ) in Human Plasma
          Compound ClassRepresentative StructureApprox.
          
          
          (Human Plasma)
          Primary Degradation Pathway
          Native
          
          
          -Peptide
          H-Ala-Val-Gly-OH< 30 minutesAminopeptidases, Endopeptidases
          N-Capped
          
          
          -Peptide
          Ac-Ala-Val-Gly-NH22 - 4 hoursEndopeptidases (slower)
          
          
          -Amino Acid Monomer
          H-
          
          
          HomoAla-OH
          > 24 hoursRenal clearance (in vivo), Stable (in vitro)
          Pure
          
          
          -Peptide
          H-
          
          
          Val-
          
          
          Ala-
          
          
          Leu-OH
          > 72 hours (Often stable)Negligible enzymatic recognition
          
          
          /
          
          
          Hybrid
          Mixed backbone12 - 48 hoursReduced cleavage at
          
          
          -sites
          Table 2: Enzyme Specificity Data
          Enzyme
          
          
          -Amino Acid Susceptibility
          
          
          -Amino Acid Susceptibility
          Pepsin HighNone
          Trypsin High (at Lys/Arg)None
          Chymotrypsin High (at Phe/Trp/Tyr)None
          Pronase (Mixture)Complete digestionResistant

          Key Insight: The incorporation of even a single

          
          -amino acid at a scissile bond (e.g., replacing the cleavage site) can extend the half-life of the entire peptide significantly.
          

          Experimental Protocol: Plasma Stability Assay

          To generate the data above, a rigorous, self-validating assay is required. This protocol uses LC-MS/MS for high sensitivity and specificity.

          Reagents & Equipment
          • Matrix: Pooled Human Plasma (heparinized or EDTA).

          • Test Compound: 10 mM stock in DMSO.

          • Reference Standard: Propantheline or Procaine (positive control for degradation).

          • Internal Standard (IS): Tolbutamide or Warfarin in Acetonitrile.

          • Equipment: Thermomixer, Centrifuge, LC-MS/MS (e.g., Triple Quad).

          Workflow Diagram

          AssayWorkflowcluster_samplingTime Point SamplingStartPreparationSpike Compound (1 µM) into PlasmaIncubationIncubation37°C in Water Bath/ThermomixerStart->IncubationT0T=0 minIncubation->T0T1T=15, 30, 60... minIncubation->T1TnT=24 hrsIncubation->TnQuenchQuenchingAdd Cold ACN + Internal StandardT0->QuenchT1->QuenchTn->QuenchProcessProcessingCentrifuge (4000g, 15 min) -> SupernatantQuench->ProcessAnalysisAnalysisLC-MS/MS (MRM Mode)Process->AnalysisCalcData CalculationPlot ln(% Remaining) vs TimeAnalysis->Calc

          Caption: Step-by-step workflow for the LC-MS/MS based plasma stability assay.

          Step-by-Step Methodology
          • Pre-Incubation: Thaw plasma at

            
            . Centrifuge at 3000g for 5 mins to remove debris.
            
          • Spiking: Dilute test compound stock to 1

            
            M final concentration in plasma (keep DMSO < 0.5%).
            
            • Validation Step: Prepare a "buffer control" (PBS instead of plasma) to rule out chemical instability (hydrolysis/oxidation) independent of enzymes.

          • Incubation: Place the mixture in a thermomixer at

            
             with gentle shaking.
            
          • Sampling: At predetermined time points (

            
             min and 
            
            
            hr), remove 50
            
            
            L aliquots.
          • Quenching: Immediately dispense aliquot into a plate containing 200

            
            L ice-cold Acetonitrile containing the Internal Standard (IS). This precipitates plasma proteins and stops enzymatic activity.
            
          • Processing: Centrifuge the quench plate at 4000 rpm for 20 minutes at

            
            .
            
          • Analysis: Transfer 100

            
            L of supernatant to a fresh plate. Inject onto LC-MS/MS.
            
          • Calculation:

            • Calculate Area Ratio (Analyte/IS).

            • Normalize T=0 to 100%.

            • Fit to First-Order Decay:

              
              .
              
            • Half-life:

              
              .
              

          References

          • Seebach, D., & Gardiner, J. (2008).

            
            -Peptidic Peptidomimetics. Accounts of Chemical Research.
            [Link]
            (Seminal review detailing the structural properties and stability of beta-peptides.)
            
          • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

            
            -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
            [Link]
            *(Comprehensive overview of beta-amino acid inco
            

          A Comparative Guide to the X-ray Crystallography of N-Substituted β-Phenylalanine Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of drug discovery and peptide science, N-substituted β-phenylalanine analogs represent a critical class of molecules. Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. A precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating the atomic-level details of these molecules in the solid state.

          This guide provides a comparative analysis of the X-ray crystallography data for several N-substituted β-phenylalanine analogs. It delves into the experimental nuances of crystallization and structure determination, offers a critical comparison with alternative analytical techniques, and presents detailed protocols to empower researchers in their structural biology endeavors.

          The Structural Landscape: A Comparative Analysis of Crystallographic Data

          The subtle interplay of the N-substituent and the β-amino acid backbone profoundly influences the crystal packing and molecular conformation of these analogs. Below is a comparative summary of the crystallographic data for representative N-substituted β-phenylalanine analogs.

          CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
          N-Acetyl-DL-phenylalanine-N'-methylamideC₁₂H₁₆N₂O₂MonoclinicP2₁/n19.454.9812.2991.92[1]
          N-Benzoyl-L-alanineC₁₀H₁₁NO₃MonoclinicP2₁/c9.26310.30810.974112.872[2][3]
          N-tert-Butoxycarbonyl-L-phenylalanine benzyl esterC₂₁H₂₅NO₄MonoclinicP2₁5.20617.29410.97298.91[4]

          Note: Data for N-benzoyl-L-alanine, an α-amino acid derivative, is included to provide a comparative perspective on the influence of the benzoyl substituent.

          The Art and Science of Crystallization: Causality Behind Experimental Choices

          Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The success of crystallization is governed by a delicate balance of factors, and the choice of conditions is a rational process based on the physicochemical properties of the molecule.

          Key Considerations for Crystallization:
          • Solvent Selection: The choice of solvent is critical. A solvent system should be chosen in which the compound has limited but sufficient solubility. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective technique. For many N-substituted β-phenylalanine analogs, which possess both hydrophobic (phenyl ring, N-substituent) and hydrophilic (carboxyl and amide groups) moieties, solvent systems of intermediate polarity, such as ethanol/water or acetone/water mixtures, often yield the best results.

          • pH Adjustment: For analogs with a free carboxylic acid, pH is a powerful tool to modulate solubility. Near the isoelectric point, the molecule exists as a zwitterion, which can promote intermolecular interactions and crystallization. However, moving the pH away from the isoelectric point can increase solubility, which is useful for dissolving the compound before setting up crystallization trials.

          • Purity: The presence of impurities can significantly hinder crystal growth by interfering with the orderly packing of molecules in the crystal lattice[5]. Therefore, meticulous purification of the compound, typically by chromatography or recrystallization, is a prerequisite for successful crystallization.

          • Temperature: Temperature affects both solubility and the kinetics of crystal growth. Slow cooling of a saturated solution can promote the formation of large, well-ordered crystals.

          Experimental Protocol: Single Crystal Growth by Slow Evaporation
          • Purification: Purify the N-substituted β-phenylalanine analog to >98% purity as determined by HPLC and NMR.

          • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof).

          • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature. Gentle warming can be used to dissolve the compound, followed by filtration to remove any insoluble impurities.

          • Crystallization Setup: Transfer the filtered solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent. Alternatively, place the vial inside a larger, sealed container with a small amount of a more volatile solvent to facilitate vapor diffusion.

          • Incubation: Store the crystallization setup in a vibration-free environment at a constant temperature.

          • Monitoring: Monitor the vial for the appearance of crystals over several days to weeks.

          Diagram of the Crystallization Workflow

          G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Purification Compound Purification (>98%) SolventScreen Solvent Screening Purification->SolventScreen Informs SatSolution Prepare Saturated Solution SolventScreen->SatSolution SlowEvap Slow Evaporation / Vapor Diffusion SatSolution->SlowEvap Incubation Vibration-Free Incubation SlowEvap->Incubation Monitoring Monitor Crystal Growth Incubation->Monitoring Harvest Harvest Single Crystal Monitoring->Harvest Successful Growth XRD X-ray Diffraction Harvest->XRD

          Caption: Workflow for single crystal growth and analysis.

          X-ray Diffraction Data Collection and Structure Refinement

          Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a diffractometer equipped with a focused X-ray source and a sensitive detector.

          Experimental Protocol: X-ray Diffraction Data Collection
          • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

          • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of crystal orientations to ensure a complete dataset. For the data presented in this guide, Cu Kα radiation (λ = 1.5418 Å) is commonly used[4].

          • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

          The final step is to solve and refine the crystal structure. This involves determining the positions of all atoms in the unit cell that give rise to the observed diffraction pattern. The quality of the final structure is assessed by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A lower R-factor indicates a better fit of the model to the experimental data.

          Beyond the Crystal: A Comparison with Alternative Analytical Techniques

          While X-ray crystallography provides unparalleled detail in the solid state, it is important to consider other analytical techniques that offer complementary information, particularly regarding the behavior of these molecules in solution.

          TechniqueInformation ProvidedAdvantagesDisadvantages
          X-ray Crystallography Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, torsion angles, crystal packing information.High resolution, unambiguous structure determination.Requires single crystals, provides a static picture of the molecule, may not represent the solution-state conformation.
          Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the solution-state conformation, dynamics, and intermolecular interactions.Can study molecules in solution under physiological conditions, provides information on molecular dynamics.[1][6]Structure determination can be complex and may not be as precise as X-ray crystallography, limited by molecular size.[1]
          Powder X-ray Diffraction (PXRD) Information about the crystalline phase, polymorphism, and crystallinity of a bulk sample.Does not require single crystals, useful for quality control.[7][8][9]Provides less detailed structural information than single-crystal XRD.
          Solid-State NMR (ssNMR) Spectroscopy Provides information about the structure and dynamics of molecules in the solid state, particularly for non-crystalline or poorly crystalline materials.[1][5][10][11]Can be used for samples that do not form high-quality single crystals.Lower resolution than single-crystal XRD.
          Infrared (IR) Spectroscopy Information about the functional groups present in the molecule and their hydrogen bonding interactions.Relatively simple and fast technique.Provides limited information about the overall 3D structure.

          Diagram of the Analytical Techniques Relationship

          G cluster_solid Solid State cluster_solution Solution State cluster_functional Functional Groups XRD Single-Crystal XRD (High-Resolution 3D Structure) PXRD Powder XRD (Bulk Crystallinity) XRD->PXRD Provides basis for interpretation ssNMR Solid-State NMR (Amorphous/Poorly Crystalline) XRD->ssNMR Complementary for dynamics NMR Solution NMR (Conformation & Dynamics) NMR->XRD Comparison of conformations IR IR Spectroscopy (Vibrational Modes) IR->XRD Confirms functional groups

          Sources

          Safety Operating Guide

          Operational Guide: Safe Disposal of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Executive Safety Assessment

          Do not treat this compound as generic organic waste. 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a zwitterionic beta-amino acid derivative . Its chemical structure contains both a carboxylic acid (proton donor) and a tertiary pyrrolidine amine (proton acceptor).

          Critical Hazards for Disposal:

          • Amphoteric Reactivity: As a zwitterion, this compound buffers pH. Mixing it rapidly with strong acids or strong bases in a waste container can trigger unexpected exothermic neutralization.

          • Amine Oxidation Risks: The tertiary amine moiety (pyrrolidine ring) is susceptible to oxidation. NEVER mix this waste stream with strong oxidizers (e.g., peroxides, nitric acid) as this can lead to the formation of unstable N-oxides or violent decomposition.

          • Solubility Profile: The phenyl group confers lipophilicity, while the ionic head groups confer water solubility depending on pH. It may partition unpredictably in biphasic waste systems.

          Part 2: Waste Characterization & Segregation Strategy

          Effective disposal requires characterizing the state of the waste. Use the following logic table to assign the correct waste stream.

          Waste StateMatrix/SolventPrimary HazardCorrect Waste StreamEPA/RCRA Consideration
          Pure Solid NoneIrritant / HygroscopicSolid Organic Waste (Incineration)Not P/U Listed; manage as chemical waste.
          Liquid Solution Ethanol, MeOH, Acetone, DMSOFlammable / IrritantNon-Halogenated Organic D001 (Ignitable)
          Liquid Solution DCM, ChloroformToxic / IrritantHalogenated Organic F-Listed Solvents
          Aqueous Solution Water / BuffersCorrosive (pH dependent)Aqueous Chemical Waste D002 (if pH <2 or >12.5)
          Part 3: Step-by-Step Disposal Protocols
          Protocol A: Disposal of Pure Solid Substance

          Applicability: Expired shelf-life inventory or synthesis yield.

          • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Work inside a fume hood to avoid dust inhalation.[1]

          • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

          • Transfer:

            • Transfer the solid carefully to the waste container.

            • Do not dissolve the solid in solvent solely for the purpose of disposal (this increases waste volume and hazard classification).

          • Labeling:

            • Affix a hazardous waste tag.[2]

            • Chemical Name: "3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid".

            • Hazard Checkbox: Select "Irritant" and "Toxic".

          • Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the central accumulation area to prevent cross-contamination.

          Protocol B: Disposal of Reaction Mixtures (Liquid)

          Applicability: Mother liquors or filtrates containing the compound.

          • pH Check (The Self-Validating Step):

            • Before pouring into a central carboy, take a 1 mL aliquot.

            • Check pH using a strip.

            • Why? If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it to pH 5–9. This prevents the "geyser effect" when adding to a central waste container that might contain incompatible buffers.

          • Segregation:

            • Scenario 1 (Standard): If dissolved in methanol/ethanol, pour into Non-Halogenated Organic Waste .

            • Scenario 2 (Extraction): If dissolved in dichloromethane (DCM), pour into Halogenated Organic Waste .

          • Precipitation Warning:

            • Because this is an amino acid derivative, it may precipitate out of solution when mixed with organic solvents of different polarity. Ensure the waste container is not filled >80% to allow for safe agitation if sludge forms.

          Part 4: Visual Workflow (Decision Logic)

          The following diagram illustrates the critical decision points for segregating this specific compound to prevent incompatibility accidents.

          WasteDisposal Start Start: 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid Waste StateCheck Identify Physical State Start->StateCheck Solid Solid Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bin_Solid Bin: Solid Chemical Waste (Incineration) Solid->Bin_Solid OxidizerCheck CRITICAL: Contains Oxidizers? (H2O2, Nitric Acid) Liquid->OxidizerCheck SolventCheck Identify Solvent Base Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent Aqueous Aqueous / Buffer? SolventCheck->Aqueous Water Base Bin_Hal Bin: Halogenated Organic Waste Halogenated->Bin_Hal Yes Bin_NonHal Bin: Non-Halogenated Organic Waste Halogenated->Bin_NonHal No Bin_Aq Bin: Aqueous Waste (Adjust pH 5-9) Aqueous->Bin_Aq OxidizerCheck->SolventCheck No Quench Step: Quench Oxidizer with Sodium Bisulfite OxidizerCheck->Quench Yes Quench->SolventCheck

          Figure 1: Waste segregation logic tree emphasizing the critical oxidizer check due to the tertiary amine moiety.

          Part 5: Regulatory Compliance & Empty Container Management
          RCRA Empty Container Standards (40 CFR 261.7)

          Once the chemical is used, the container itself is a waste stream.

          • P-List Status: This compound is not typically P-listed (acutely toxic) by the EPA. Therefore, triple rinsing is generally sufficient.

          • Procedure:

            • Pour/scrape all contents into the appropriate waste stream.

            • Triple rinse the bottle with a solvent capable of dissolving the residue (Ethanol or Acetone is recommended for this lipophilic acid).

            • Pour rinsate into Non-Halogenated Organic Waste .

            • Deface the label (cross out the chemical name).

            • Discard the bottle in standard laboratory glass trash (or recycling if permitted).

          Spill Response (Small Scale < 500g)
          • Isolate: Alert nearby personnel.

          • Neutralize: If the spill is in solution, apply a generic amphoteric spill kit (or use vermiculite/clay). Do not use strong acid or base to neutralize, as this may mobilize the compound or cause splashing.

          • Collect: Sweep solid spills into a dustpan. Do not create dust.[1][3]

          • Decontaminate: Wash the surface with soap and water. The pyrrolidine group makes it sticky; a surfactant is necessary.

          References
          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

          • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

          • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.